ASP4132
Description
Properties
IUPAC Name |
[6-[1-[(6-methoxypyridin-3-yl)methyl]piperidin-4-yl]-1H-benzimidazol-2-yl]-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone;4-methylbenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35F3N6O2.2C7H8O3S/c1-43-29-9-4-23(19-36-29)21-39-12-10-24(11-13-39)25-5-8-27-28(18-25)38-30(37-27)31(42)41-16-14-40(15-17-41)20-22-2-6-26(7-3-22)32(33,34)35;2*1-6-2-4-7(5-3-6)11(8,9)10/h2-9,18-19,24H,10-17,20-21H2,1H3,(H,37,38);2*2-5H,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMGCEXVMOJAAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.COC1=NC=C(C=C1)CN2CCC(CC2)C3=CC4=C(C=C3)N=C(N4)C(=O)N5CCN(CC5)CC6=CC=C(C=C6)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H51F3N6O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
937.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of ASP4132 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP4132 is an investigational small molecule that has been evaluated for its anti-cancer properties. Initially identified as a potent, orally active activator of AMP-activated protein kinase (AMPK), further investigation has revealed its primary mechanism of action as an inhibitor of mitochondrial complex I.[1][2][3] This dual characterization is not contradictory; inhibition of mitochondrial respiration leads to a decrease in cellular ATP levels, thereby increasing the AMP:ATP ratio and causing the indirect activation of AMPK, a critical cellular energy sensor.[1][2] This guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its effects on cancer cells, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the key pathways involved.
Core Mechanism of Action: Mitochondrial Complex I Inhibition and Subsequent AMPK Activation
The primary molecular target of this compound is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. By inhibiting this complex, this compound disrupts oxidative phosphorylation, leading to decreased ATP synthesis and an accumulation of AMP. This shift in the cellular energy balance is a potent activator of AMPK.
Activated AMPK acts as a master regulator of metabolism, initiating a cascade of downstream signaling events designed to restore energy homeostasis. In the context of cancer, this activation triggers a switch from anabolic processes that promote cell growth and proliferation to catabolic processes.
Caption: Core mechanism of this compound action.
Downstream Signaling Pathways Modulated by this compound
The activation of AMPK by this compound initiates a multi-pronged assault on cancer cell proliferation and survival through the modulation of several key signaling pathways.
Inhibition of mTORC1 Signaling
A primary downstream effect of AMPK activation is the inhibition of the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and proliferation. AMPK directly phosphorylates and activates TSC2 (Tuberous Sclerosis Complex 2), which in turn inhibits Rheb, a small GTPase required for mTORC1 activation. This leads to a shutdown of protein synthesis and cell growth.
Degradation of Receptor Tyrosine Kinases (RTKs)
Preclinical studies in non-small cell lung cancer (NSCLC) have demonstrated that this compound treatment leads to the degradation of key receptor tyrosine kinases, including platelet-derived growth factor receptor alpha (PDGFRα) and epidermal growth factor receptor (EGFR). The precise mechanism of this degradation is linked to AMPK-mediated pathways that regulate protein turnover.
Inhibition of Akt Signaling
The Akt signaling pathway is a critical driver of cell survival and proliferation. This compound-induced AMPK activation has been shown to inhibit Akt signaling, further contributing to its anti-cancer effects.
Induction of Autophagy and Cell Death
This compound treatment has been observed to induce both apoptosis (programmed cell death) and programmed necrosis in cancer cells. The induction of autophagy, a cellular process of self-digestion, is another consequence of AMPK activation and mTORC1 inhibition. While autophagy can sometimes promote cell survival, in this context, it appears to contribute to the overall anti-cancer activity. The programmed necrosis is characterized by mitochondrial depolarization and the release of lactate dehydrogenase (LDH).
Caption: Downstream signaling pathways affected by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in preclinical and clinical studies.
| Parameter | Value | Assay/Model | Reference |
| EC₅₀ (AMPK Activation) | 18 nM | In vitro kinase assay | |
| IC₅₀ (MDA-MB-453) | 0.014 µM | Cell growth inhibition assay | |
| IC₅₀ (SK-BR-3) | >3 µM | Cell growth inhibition assay | |
| Table 1: In Vitro Activity of this compound |
| Dose (Oral) | Tumor Growth Inhibition (TGI) | Tumor Regression | Model | Reference |
| 1 mg/kg | 29% | - | Breast cancer xenograft | |
| 2 mg/kg | - | 26% | Breast cancer xenograft | |
| 4 mg/kg | - | 87% | Breast cancer xenograft | |
| 8 mg/kg | - | 96% | Breast cancer xenograft | |
| Table 2: In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model |
| Metric | Value | Patient Population | Reference |
| Stable Disease | 20.5% (8/39 patients) | Advanced solid tumors | |
| Dose-Limiting Toxicities | Fatigue, mental status changes, dizziness, lactic acidosis, enteritis, posterior reversible encephalopathy syndrome | Advanced solid tumors | |
| Table 3: Clinical Trial Data (Phase I) |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound.
AMPK Activation Assay (Western Blot)
This protocol describes the detection of AMPK activation by measuring the phosphorylation of AMPK and its downstream target, ACC.
-
Cell Culture and Treatment: Plate cancer cells (e.g., A549, NCI-H1944) and treat with desired concentrations of this compound for specified time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize bands using an ECL substrate and a chemiluminescence imaging system.
Cell Viability Assay (CCK-8)
This assay measures cell viability based on the reduction of a water-soluble tetrazolium salt by cellular dehydrogenases.
-
Cell Seeding: Seed cancer cells in a 96-well plate.
-
Drug Treatment: Treat cells with a range of this compound concentrations.
-
CCK-8 Reagent Addition: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
Programmed Necrosis Detection (LDH Release Assay)
This assay quantifies the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.
-
Cell Culture and Treatment: Culture cells in a 96-well plate and treat with this compound.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
LDH Reaction: Add the supernatant to a new plate containing the LDH reaction mixture.
-
Absorbance Measurement: Incubate and measure the absorbance at 490 nm.
NSCLC Xenograft Mouse Model
This protocol outlines the establishment and use of a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.
-
Cell Preparation: Harvest NSCLC cells (e.g., A549) and resuspend in a mixture of PBS and Matrigel.
-
Subcutaneous Injection: Inject the cell suspension subcutaneously into the flank of immunodeficient mice (e.g., SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements.
-
Drug Administration: Once tumors reach a specified size, randomize mice into treatment groups and administer this compound orally.
-
Efficacy Evaluation: Measure tumor volume and body weight throughout the study to assess efficacy and toxicity.
Caption: General experimental workflow for this compound evaluation.
Conclusion
This compound exerts its anti-cancer effects primarily through the inhibition of mitochondrial complex I, leading to the indirect activation of AMPK. This activation triggers a cascade of downstream signaling events that collectively inhibit cancer cell growth, proliferation, and survival. While preclinical studies have shown promise, particularly in NSCLC and breast cancer models, a Phase I clinical trial in patients with advanced solid tumors revealed limited clinical activity and dose-limiting toxicities. Further research is warranted to explore the therapeutic potential of mitochondrial complex I inhibitors, potentially in combination with other agents or in specific cancer subtypes that are more reliant on oxidative phosphorylation. The detailed mechanisms and protocols outlined in this guide provide a solid foundation for such future investigations.
References
The Discovery and Synthesis of ASP4132: A Novel AMPK Activator for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ASP4132 is a potent and orally active small molecule activator of adenosine monophosphate-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. Identified through the structural optimization of a lead compound, this compound has demonstrated significant anti-proliferative activity in preclinical cancer models, leading to its advancement into clinical trials. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, including its mechanism of action, key experimental protocols, and relevant quantitative data.
Discovery of this compound
This compound was developed by Astellas Pharma Inc. as a novel therapeutic agent for the treatment of cancer. The discovery process began with a lead compound, compound 2, which exhibited potent AMPK activation and selective growth inhibition against human cancer cells. However, this lead compound had suboptimal physicochemical properties, including poor aqueous solubility and metabolic instability.
Through a focused medicinal chemistry effort involving structural optimization, researchers aimed to improve the compound's solubility, metabolic stability, and pharmacokinetic profile while maintaining its potent AMPK activation. This endeavor culminated in the identification of (5-{1-[(6-methoxypyridin-3-yl)methyl]piperidin-4-yl}-1H-benzimidazol-2-yl)(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)methanone ditosylate, designated as this compound (also referred to as compound 28 in the primary literature)[1].
Synthesis of this compound
While the full, detailed, step-by-step synthesis of this compound is proprietary and described in the primary scientific literature and associated patents, this section outlines the general synthetic strategy based on the known structure of the molecule, which is a complex benzimidazole derivative. The synthesis would logically proceed through the construction of the core benzimidazole scaffold, followed by the attachment of the piperidine and piperazine moieties.
A plausible, high-level retrosynthetic analysis suggests the following key disconnections:
-
Amide Bond Formation: The final step would likely involve the coupling of a benzimidazole-carboxylic acid derivative with the N-substituted piperazine.
-
Benzimidazole Ring Formation: The benzimidazole core can be synthesized from a substituted o-phenylenediamine precursor.
-
Piperidine and Piperazine Substituent Introduction: The piperidine and piperazine groups with their respective substituents would be prepared separately and then coupled to the core structure.
A detailed, step-by-step protocol with specific reagents, reaction conditions, and purification methods would be found in the supplementary information of the primary publication: Bioorganic & Medicinal Chemistry, Volume 28, Issue 5, 1 March 2020, 115307.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the activation of AMPK[2][3]. AMPK is a serine/threonine kinase that acts as a cellular energy sensor. It is activated in response to an increase in the cellular AMP:ATP ratio, which occurs during metabolic stress conditions such as nutrient deprivation or hypoxia[3].
Upon activation, AMPK initiates a cascade of downstream signaling events aimed at restoring energy balance. This includes the inhibition of anabolic pathways that consume ATP (e.g., protein and fatty acid synthesis) and the activation of catabolic pathways that generate ATP (e.g., fatty acid oxidation and glycolysis)[3].
In the context of cancer, the activation of AMPK by this compound leads to the inhibition of key signaling pathways that are crucial for cancer cell growth and proliferation, such as the mTORC1 pathway. This results in the suppression of tumor growth, as demonstrated in preclinical models.
Figure 1: Simplified signaling pathway of this compound.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Biological Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| AMPK Activation (EC50) | 18 nM | Enzyme Assay | |
| Cell Growth Inhibition (IC50) | 0.014 µM | MDA-MB-453 (Breast Cancer) | |
| Cell Growth Inhibition (IC50) | > 3 µM | SK-BR-3 (Breast Cancer) |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats (1 mg/kg dose)
| Parameter | Route | Value | Units | Reference |
| Half-life (T1/2) | IV | 3.6 | hours | |
| Total Clearance (CLtot) | IV | 19 | mL/min•kg | |
| Volume of Distribution (Vss) | IV | 4.6 | L/kg | |
| Maximum Concentration (Cmax) | PO | 72 | ng/mL | |
| Area Under the Curve (AUC24h) | PO | 705 | ng∙h/mL |
Table 3: In Vivo Tumor Growth Inhibition in MDA-MB-453 Xenograft Model
| Dose (mg/kg) | Tumor Growth Inhibition (TGI) / Regression | Reference |
| 1 | 29% (TGI) | |
| 2 | 26% (Regression) | |
| 4 | 87% (Regression) | |
| 8 | 96% (Regression) |
Experimental Protocols
This section provides an overview of the general methodologies used to evaluate this compound. Specific details and conditions can be found in the primary literature.
AMPK Activation Assay
Objective: To determine the in vitro potency of this compound in activating AMPK.
General Procedure:
-
Enzyme and Substrate Preparation: Recombinant human AMPK enzyme and a synthetic peptide substrate (e.g., SAMS peptide) are used.
-
Reaction Mixture: The assay is typically performed in a microplate format. The reaction mixture contains the AMPK enzyme, the peptide substrate, ATP (often radiolabeled with ³²P or ³³P), and varying concentrations of this compound or a control compound.
-
Incubation: The reaction is initiated by the addition of a magnesium/ATP solution and incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this can be done by spotting the reaction mixture onto phosphocellulose paper, washing away unreacted ATP, and measuring the incorporated radioactivity using a scintillation counter. Alternatively, non-radioactive methods using specific antibodies that recognize the phosphorylated substrate can be employed (e.g., ELISA or fluorescence-based assays).
-
Data Analysis: The concentration of this compound that produces 50% of the maximal enzyme activation (EC50) is calculated from the dose-response curve.
Figure 2: General workflow for an in vitro AMPK activation assay.
Cell Growth Inhibition Assay
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
General Procedure:
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-453) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound or a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow for cell proliferation.
-
Viability Assessment: Cell viability is determined using a colorimetric or luminescent assay. Common methods include:
-
MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells.
-
-
Data Analysis: The absorbance or luminescence readings are used to generate a dose-response curve, from which the concentration of this compound that inhibits cell growth by 50% (IC50) is calculated.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic properties of this compound following intravenous and oral administration in rats.
General Procedure:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Compound Administration: A solution of this compound is administered to the rats either intravenously (IV) via the tail vein or orally (PO) by gavage at a specific dose.
-
Blood Sampling: Blood samples are collected from the rats at predetermined time points after dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.
-
Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using pharmacokinetic software to calculate key parameters such as half-life (T1/2), clearance (CL), volume of distribution (Vss), maximum concentration (Cmax), and area under the curve (AUC).
Conclusion
This compound is a novel, potent, and orally active AMPK activator that has shown promising anti-cancer activity in preclinical studies. Its discovery through the optimization of a lead compound highlights the power of medicinal chemistry in developing drug candidates with improved pharmaceutical properties. The data presented in this guide provide a solid foundation for further research and development of this compound and other AMPK activators as potential cancer therapeutics. Further investigation into its clinical efficacy and safety is ongoing.
References
Investigating the Anti-Neoplastic Activity of ASP4132: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pre-clinical and clinical investigations into the anti-neoplastic activity of ASP4132, a potent and orally active activator of AMP-activated protein kinase (AMPK). This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action: AMPK Activation
This compound functions as a powerful activator of AMP-activated protein kinase (AMPK), a critical enzyme in the regulation of cellular energy homeostasis.[1] Under conditions of metabolic stress, such as an increased intracellular AMP/ATP ratio, AMPK is activated and orchestrates a metabolic shift.[1] It inhibits anabolic pathways that consume ATP, such as protein and lipid synthesis, while promoting catabolic pathways that generate ATP, including fatty acid oxidation and glycolysis.[1][2] In the context of oncology, the activation of AMPK is an attractive therapeutic strategy, as it can counteract the metabolic reprogramming often observed in cancer cells.[1]
The primary mechanism through which this compound is believed to exert its anti-cancer effects is the activation of the AMPK signaling pathway. This leads to a cascade of downstream events that collectively inhibit tumor cell growth, proliferation, and survival.
Signaling Pathway of this compound-Mediated AMPK Activation
Caption: this compound activates AMPK, leading to downstream inhibition of mTORC1 and Akt signaling, degradation of receptor tyrosine kinases, and induction of autophagy, apoptosis, and cell cycle arrest.
Preclinical Anti-Neoplastic Activity
This compound has demonstrated significant anti-tumor activity in preclinical models of both breast and non-small cell lung cancer (NSCLC).
In Vitro Studies
This compound exhibits potent and selective growth inhibitory activity against various cancer cell lines.
Table 1: In Vitro Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Reference |
| MDA-MB-453 | Breast Cancer | IC50 | 0.014 µM | |
| SK-BR-3 | Breast Cancer | IC50 | >3 µM | |
| pNSCLC-1 | Non-Small Cell Lung Cancer | Viability | Potent Inhibition | |
| A549 | Non-Small Cell Lung Cancer | Viability | Potent Inhibition | |
| NCI-H1944 | Non-Small Cell Lung Cancer | Viability | Potent Inhibition |
In Vivo Studies: Xenograft Models
The anti-tumor efficacy of this compound has been confirmed in vivo using xenograft mouse models.
Table 2: In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model (MDA-MB-453)
| Dosage (mg/kg, p.o.) | Outcome | Reference |
| 1 | 29% Tumor Growth Inhibition (TGI) | |
| 2 | 26% Tumor Regression | |
| 4 | 87% Tumor Regression | |
| 8 | 96% Tumor Regression |
In a non-small cell lung cancer xenograft model, oral administration of this compound also resulted in significant inhibition of tumor growth.
Experimental Workflow for Preclinical Xenograft Study
Caption: Workflow of a typical preclinical xenograft study to evaluate the in vivo efficacy of this compound.
Clinical Investigation: Phase I Trial
A Phase I, first-in-human, dose-escalation and dose-expansion study of this compound was conducted in patients with treatment-refractory advanced solid tumors.
Study Design and Outcomes
The primary objectives of the study were to assess the safety, tolerability, and determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of oral this compound.
Table 3: Phase I Clinical Trial of this compound in Advanced Solid Tumors
| Parameter | Details | Reference |
| Patient Population | 39 patients with treatment-refractory advanced solid tumors. | |
| Dosing Regimens | Dose escalation cohorts starting at 5 mg daily. Additional cohorts included 7.5 mg daily, and intermittent dosing of 10 mg (3 days on, 4 days off) and 15 mg (1 day on, 6 days off). | |
| Dose-Limiting Toxicities (DLTs) | Observed at doses of 7.5 mg and higher. Included fatigue, mental status changes, dizziness, lactic acidosis, enteritis, and posterior reversible encephalopathy syndrome. | |
| Efficacy | Limited clinical activity observed. Stable disease was the best response, seen in 8 out of 39 patients (20.5%). | |
| Pharmacokinetics | Characterized by high variability, with rapid absorption and accumulation from slow elimination. | |
| Conclusion | This compound demonstrated limited clinical activity, and dose-limiting toxicities prohibited further dose escalation. |
Logical Flow of the Phase I Clinical Trial
Caption: Logical flow of the Phase I dose-escalation and expansion study for this compound.
Experimental Protocols
The following are representative protocols for key experiments cited in the investigation of this compound. These are based on standard methodologies and the information available in the referenced literature.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-453, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.001 to 10 µM) or vehicle control (DMSO) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AMPK, AMPK, p-ACC, ACC, p-S6, S6, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Breast Cancer Xenograft Study
-
Animal Model: Use female athymic nude mice (4-6 weeks old).
-
Cell Implantation: Subcutaneously inject 5 x 10^6 MDA-MB-453 breast cancer cells suspended in 100 µL of a 1:1 mixture of Matrigel and PBS into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Drug Administration: Administer this compound orally once daily at the desired doses (e.g., 1, 2, 4, 8 mg/kg) or the vehicle control for 21 consecutive days.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Study Termination and Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight. Calculate tumor growth inhibition or regression.
Conclusion
This compound is a potent AMPK activator with demonstrated anti-neoplastic activity in preclinical models of breast and non-small cell lung cancer. Its mechanism of action involves the modulation of key signaling pathways that control cellular metabolism, growth, and survival. While preclinical data were promising, the Phase I clinical trial in patients with advanced solid tumors revealed dose-limiting toxicities that hindered dose escalation and resulted in limited clinical efficacy. Further research may be warranted to explore the therapeutic potential of this compound in specific patient populations or in combination with other anti-cancer agents, as well as to investigate strategies to mitigate its toxicity.
References
ASP4132: A Dual Inhibitor of Mitochondrial Complex I and Activator of AMPK, and its Impact on Tumor Cell Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
ASP4132 is an investigational small molecule that has garnered interest in the field of oncology for its unique dual mechanism of action targeting fundamental metabolic processes within cancer cells. Initially identified as a potent, orally active activator of AMP-activated protein kinase (AMPK), further investigation has revealed its role as an inhibitor of mitochondrial complex I of the electron transport chain. This dual action leads to a significant disruption of tumor cell metabolism, presenting a promising therapeutic strategy. This technical guide provides a comprehensive overview of the core effects of this compound on tumor cell metabolism, supported by preclinical data, detailed experimental protocols, and visualizations of the key signaling pathways.
Core Mechanism of Action
This compound exerts its anticancer effects through a primary action on mitochondrial respiration. By inhibiting mitochondrial complex I, it disrupts the electron transport chain, leading to a decrease in ATP synthesis and an increase in the cellular AMP/ATP ratio. This shift in the cellular energy landscape serves as a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][2]
The activation of AMPK by this compound triggers a cascade of downstream signaling events aimed at restoring energy balance. These include the inhibition of anabolic pathways that consume ATP, such as protein and fatty acid synthesis, and the stimulation of catabolic pathways that generate ATP, like glycolysis.
Effects on Tumor Cell Metabolism
The dual mechanism of this compound leads to a profound reprogramming of tumor cell metabolism:
-
Inhibition of Oxidative Phosphorylation: As a direct inhibitor of mitochondrial complex I, this compound curtails oxidative phosphorylation (OXPHOS), the primary source of ATP in many cancer cells. This leads to a decrease in oxygen consumption and a reduction in the cell's ability to efficiently generate energy from glucose and other fuel sources.
-
Upregulation of Glycolysis: To compensate for the loss of ATP from OXPHOS, cancer cells treated with this compound exhibit a significant increase in their rate of glycolysis. This metabolic switch, often referred to as the Warburg effect, results in increased glucose uptake and lactate production. The clinical observation of lactic acidosis as a dose-limiting toxicity in a Phase I trial of this compound provides strong evidence for this metabolic shift.[3][4]
-
Inhibition of Anabolic Pathways: Activated AMPK, a consequence of this compound's activity, phosphorylates and inactivates key enzymes involved in anabolic processes. A primary target is the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and proliferation.[5] Inhibition of mTORC1 signaling by this compound leads to a downstream reduction in protein synthesis and cell growth.
-
Induction of Autophagy: AMPK activation can also induce autophagy, a cellular process of self-digestion that allows cells to recycle intracellular components to generate nutrients and energy during times of metabolic stress.
Preclinical Efficacy and Quantitative Data
Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer models, including breast and non-small cell lung cancer (NSCLC).
In Vitro Efficacy
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-453 | Breast Cancer | 0.014 | |
| SK-BR-3 | Breast Cancer | >3 | |
| A549 | Non-Small Cell Lung Cancer | Not explicitly stated, but potent inhibition of cell growth observed | |
| NCI-H1944 | Non-Small Cell Lung Cancer | Not explicitly stated, but potent inhibition of cell growth observed |
In Vivo Efficacy (Breast Cancer Xenograft Model)
| Dose (mg/kg) | Treatment Schedule | Tumor Growth Inhibition/Regression | Reference |
| 1 | Once daily, PO | 29% Tumor Growth Inhibition | |
| 2 | Once daily, PO | 26% Tumor Regression | |
| 4 | Once daily, PO | 87% Tumor Regression | |
| 8 | Once daily, PO | 96% Tumor Regression |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: this compound inhibits mitochondrial complex I, leading to AMPK activation and subsequent downstream effects on tumor cell metabolism and survival pathways.
Experimental Workflow for Assessing Metabolic Effects
Caption: A typical experimental workflow to evaluate the metabolic effects of this compound in preclinical cancer models.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., A549, MDA-MB-453) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0.001 to 10 µM) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Western Blot Analysis for Signaling Pathway Proteins
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AMPK (Thr172), AMPK, p-ACC (Ser79), ACC, p-mTOR (Ser2448), mTOR, and β-actin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) Assay
-
Cell Seeding: Seed cancer cells in a Seahorse XF24 or XF96 cell culture microplate and allow them to form a monolayer.
-
Assay Medium: Replace the culture medium with unbuffered Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator for 1 hour.
-
Baseline Measurement: Measure the basal OCR and ECAR using a Seahorse XF Analyzer.
-
Compound Injection: Sequentially inject this compound, followed by mitochondrial stress test compounds (oligomycin, FCCP, and rotenone/antimycin A) to assess various parameters of mitochondrial function and glycolysis.
-
Data Analysis: Analyze the data using the Seahorse Wave software to determine the effects of this compound on basal respiration, ATP-linked respiration, maximal respiration, and glycolytic rate.
Conclusion
This compound represents a novel therapeutic approach that exploits the metabolic vulnerabilities of cancer cells. Its dual mechanism of inhibiting mitochondrial complex I and activating AMPK leads to a significant disruption of cellular energy metabolism, ultimately inhibiting tumor growth and inducing cell death. The preclinical data strongly support its potential as an anti-cancer agent. Further research is warranted to explore its efficacy in a broader range of cancer types and to identify potential biomarkers for patient selection. This technical guide provides a foundational understanding of this compound's impact on tumor cell metabolism, offering valuable insights for researchers and clinicians in the field of oncology drug development.
References
- 1. [PDF] AMPK activation by this compound inhibits non-small cell lung cancer cell growth | Semantic Scholar [semanticscholar.org]
- 2. AMPK activation by this compound inhibits non-small cell lung cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Downstream Signaling Targets of ASP4132 Activation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ASP4132 has been identified as a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This guide provides a comprehensive overview of the downstream signaling targets affected by this compound activation, with a focus on its implications for cancer therapeutics, particularly in non-small cell lung cancer (NSCLC). This document details the molecular cascade initiated by this compound, summarizing key quantitative findings, outlining experimental methodologies, and visualizing the intricate signaling networks.
Introduction
This compound is an orally active small molecule that has been characterized as both a mitochondrial complex I inhibitor and a potent activator of AMP-activated protein kinase (AMPK).[1][2][3] Activation of AMPK can trigger a cascade of downstream signaling events that collectively suppress anabolic pathways and promote catabolic processes, thereby restoring cellular energy balance.[4] In the context of oncology, the activation of AMPK by this compound has been shown to inhibit the growth of cancer cells, including non-small cell lung cancer (NSCLC), through various mechanisms.[3] This guide delves into the specific downstream signaling targets of this compound, providing a technical resource for researchers in the field.
Core Mechanism of Action
This compound's primary mechanism of action is the activation of AMPK. This activation is followed by a series of downstream events that impact cell growth, proliferation, and survival. The key signaling pathways affected include the mTORC1 pathway, receptor tyrosine kinases (RTKs), the Akt signaling cascade, and the induction of autophagy.
Key Downstream Signaling Targets and Pathways
Inhibition of mTORC1 Signaling
Activation of AMPK by this compound leads to the inhibition of the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and proliferation.
Quantitative Data Summary:
| Target Protein | Cell Line | Treatment | Fold Change (vs. Control) | Reference |
| p-mTOR (Ser2448) | pNSCLC-1 | This compound (1 µM) | Decreased | |
| p-S6K (Thr389) | pNSCLC-1 | This compound (1 µM) | Decreased | |
| p-S6 (Ser235/236) | pNSCLC-1 | This compound (1 µM) | Decreased | |
| p-4E-BP1 (Thr37/46) | pNSCLC-1 | This compound (1 µM) | Decreased |
Signaling Pathway Diagram:
This compound-mediated AMPK activation and subsequent mTORC1 inhibition.
Degradation of Receptor Tyrosine Kinases (RTKs)
This compound treatment has been shown to induce the degradation of key receptor tyrosine kinases, namely platelet-derived growth factor receptor alpha (PDGFRα) and epidermal growth factor receptor (EGFR), in NSCLC cells.
Quantitative Data Summary:
| Target Protein | Cell Line | Treatment | Fold Change (vs. Control) | Reference |
| PDGFRα (protein) | pNSCLC-1 | This compound (1 µM) | Decreased | |
| EGFR (protein) | pNSCLC-1 | This compound (1 µM) | Decreased |
Signaling Pathway Diagram:
This compound induces AMPK-mediated degradation of PDGFRα and EGFR.
Inhibition of Akt Signaling
Downstream of the degradation of PDGFRα and EGFR, this compound treatment leads to the inhibition of the serine/threonine kinase Akt.
Quantitative Data Summary:
| Target Protein | Cell Line | Treatment | Fold Change (vs. Control) | Reference |
| p-Akt (Thr308) | pNSCLC-1 | This compound (1 µM) | Decreased |
Signaling Pathway Diagram:
Inhibition of Akt signaling downstream of RTK degradation.
Induction of Autophagy
This compound treatment induces autophagy in NSCLC cells, a catabolic process of cellular self-digestion. This is evidenced by the conversion of LC3B-I to LC3B-II.
Quantitative Data Summary:
| Target Protein | Cell Line | Treatment | Fold Change (vs. Control) | Reference |
| LC3B-II/LC3B-I Ratio | pNSCLC-1 | This compound (1 µM) | Increased |
Experimental Workflow Diagram:
Workflow for assessing this compound-induced autophagy.
Detailed Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: Primary human non-small cell lung cancer (NSCLC) cells (pNSCLC-1).
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound: Stock solution prepared in DMSO and diluted in culture medium to the final concentration.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated on a 10% or 12% SDS-polyacrylamide gel.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting p-mTOR, mTOR, p-S6K, S6K, p-S6, S6, p-4E-BP1, 4E-BP1, PDGFRα, EGFR, p-Akt, Akt, LC3B, and β-actin.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed to quantify the relative protein expression levels, normalized to the loading control (β-actin).
mTORC1 Kinase Assay
-
Immunoprecipitation: mTORC1 is immunoprecipitated from cell lysates using an anti-mTOR antibody.
-
Kinase Reaction: The immunoprecipitated mTORC1 is incubated with a recombinant, inactive S6K1 substrate in a kinase buffer containing ATP.
-
Detection of Phosphorylation: The phosphorylation of S6K1 at Threonine 389 is detected by Western blot analysis using a phospho-specific antibody.
-
Quantification: The amount of phosphorylated S6K1 is quantified to determine mTORC1 kinase activity.
Conclusion
This compound exerts its anti-cancer effects through the activation of AMPK, which in turn modulates a network of downstream signaling pathways. The key consequences of this compound activation include the inhibition of mTORC1 signaling, degradation of critical receptor tyrosine kinases leading to Akt inactivation, and the induction of autophagy. These multifaceted effects converge to suppress cancer cell growth, proliferation, and survival. This guide provides a foundational understanding of the molecular targets of this compound, offering valuable insights for further preclinical and clinical investigations in the field of cancer drug development.
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The experimental protocols provided are generalized and may require optimization for specific laboratory conditions.
References
- 1. AMPK activation by this compound inhibits non-small cell lung cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sakurasosaponin inhibits lung cancer cell proliferation by inducing autophagy via AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ASP4132 in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP4132 is a potent and orally active activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1][2] Activation of AMPK can inhibit the growth of cancer cells by modulating various downstream signaling pathways involved in metabolism, proliferation, and survival.[1][2] These application notes provide a comprehensive guide for the use of this compound in in vitro cell culture studies, including recommended concentrations, detailed experimental protocols, and an overview of the relevant signaling pathways.
Mechanism of Action
This compound activates AMPK, leading to the phosphorylation of AMPKα at Threonine-172. This activation triggers a cascade of downstream events, primarily aimed at restoring cellular energy balance by inhibiting anabolic processes and promoting catabolic pathways. Key downstream effects of AMPK activation by this compound include:
-
Inhibition of mTORC1 Signaling: Activated AMPK phosphorylates and activates Tuberous Sclerosis Complex 2 (TSC2), which in turn inhibits the mammalian target of rapamycin complex 1 (mTORC1). This leads to a reduction in protein synthesis and cell growth.[2]
-
Induction of Autophagy: AMPK can directly phosphorylate and activate Unc-51 like autophagy activating kinase 1 (ULK1), initiating the autophagic process to recycle cellular components for energy production.
-
Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest, particularly at the G1/S transition, by affecting the expression of key cell cycle regulatory proteins.
-
Induction of Apoptosis: In several cancer cell lines, treatment with this compound leads to the activation of caspases and subsequent programmed cell death.
Data Presentation: Efficacy of this compound in Various Cancer Cell Lines
The optimal concentration of this compound can vary depending on the cell line and the specific experimental endpoint. Below is a summary of reported effective concentrations and IC50/EC50 values.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| MDA-MB-453 | Breast Cancer | IC50 (Cell Growth) | 0.014 µM | |
| SK-BR-3 | Breast Cancer | IC50 (Cell Growth) | > 3 µM | |
| Primary NSCLC cells | Non-Small Cell Lung Cancer | Effective Concentration (Viability) | 0.3 - 3.0 µM | |
| A549 | Non-Small Cell Lung Cancer | Effective Concentration (Viability) | 1 µM | |
| NCI-H1944 | Non-Small Cell Lung Cancer | Effective Concentration (Viability) | 1 µM | |
| MDA-MB-435 | Breast Cancer | EC50 (AMPK Activation) | 18 nM |
Experimental Protocols
Reagent Preparation
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For in vitro studies, the stock solution can be further diluted in sterile phosphate-buffered saline (PBS) or the appropriate cell culture medium to the desired final concentration.
Cell Viability Assay (CCK-8 or MTT)
This protocol is adapted from methodologies used in studies with this compound and general cell viability assay guidelines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Treatment: The following day, remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) or vehicle control (DMSO, at a final concentration not exceeding 0.1%).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours). A 48-hour incubation was shown to be effective for NSCLC cells.
-
Assay:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Afterwards, carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis
This protocol allows for the assessment of protein expression levels and phosphorylation status of key components of the AMPK signaling pathway.
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-AMPKα (Thr172), total AMPKα, phospho-ACC, total ACC, mTOR, phospho-mTOR) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes with TBST, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with this compound or vehicle control for the desired duration. Harvest the cells by trypsinization, and collect both the detached and adherent cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathway of this compound
Caption: this compound activates AMPK, leading to downstream effects on cell growth, autophagy, and apoptosis.
Experimental Workflow for Determining Optimal Concentration
Caption: Workflow for determining the optimal concentration of this compound using a cell viability assay.
Logical Relationship of this compound's Effect on Key Proteins
Caption: Logical flow of key protein phosphorylation changes and their effect on cell proliferation.
References
Application Notes and Protocols for ASP4132 in In Vivo Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP4132 is a potent and orally active activator of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. Activation of AMPK can inhibit cancer cell growth by modulating downstream signaling pathways involved in metabolism, proliferation, and survival. These application notes provide detailed protocols for the use of this compound in preclinical xenograft mouse models of breast and non-small cell lung cancer (NSCLC), summarizing key dosage and efficacy data.
Mechanism of Action
This compound activates AMPK, leading to a cascade of downstream signaling events. A primary consequence of AMPK activation is the inhibition of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, which is crucial for cell growth and proliferation. Additionally, this compound-mediated AMPK activation can induce the degradation of receptor tyrosine kinases such as platelet-derived growth factor receptor alpha (PDGFRα) and epidermal growth factor receptor (EGFR), and inhibit Akt signaling, further contributing to its anti-tumor effects.[1]
Signaling Pathway
The following diagram illustrates the signaling pathway initiated by this compound.
Caption: this compound signaling pathway.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in breast and non-small cell lung cancer xenograft models.
Table 1: this compound Efficacy in Breast Cancer Xenograft Model (MDA-MB-453)
| Dosage (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (TGI) | Tumor Regression Rate |
| 1 | Oral (PO) | Once daily for 21 days | 29% | - |
| 2 | Oral (PO) | Once daily for 21 days | - | 26% |
| 4 | Oral (PO) | Once daily for 21 days | - | 87% |
| 8 | Oral (PO) | Once daily for 21 days | - | 96% |
Table 2: this compound Efficacy in Non-Small Cell Lung Cancer Xenograft Model (pNSCLC-1)
| Dosage (mg/kg) | Administration Route | Dosing Schedule | Outcome |
| 5 | Oral (PO) | Once daily for 21 days | Significantly inhibited xenograft growth |
Data sourced from[5]
Experimental Protocols
General Workflow for In Vivo Xenograft Studies
Caption: General xenograft experimental workflow.
Protocol 1: Breast Cancer Xenograft Model
1. Cell Line:
-
MDA-MB-453 human breast cancer cell line.
2. Animal Model:
-
Female Severe Combined Immunodeficient (SCID) mice, 4-6 weeks old.
3. Xenograft Establishment:
-
Culture MDA-MB-453 cells in appropriate media.
-
Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
4. This compound Dosing:
-
Initiate treatment when tumors reach a volume of approximately 100-150 mm³.
-
Randomize mice into treatment and vehicle control groups.
-
Vehicle Formulation: Prepare a solution of 40% PEG400 and 5% Tween-80 in saline.
-
This compound Preparation: Dissolve this compound in the vehicle to the desired concentrations (e.g., 1, 2, 4, 8 mg/kg).
-
Administration: Administer this compound or vehicle orally (gavage) once daily for 21 days.
5. Monitoring and Endpoints:
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
The study endpoint is typically reached after the treatment duration or when tumors in the control group reach a predetermined maximum size.
-
At the endpoint, excise tumors for weighing and further analysis (e.g., Western blot, immunohistochemistry) to assess pharmacodynamic markers such as AMPK activation and mTORC1 inhibition.
Protocol 2: Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
1. Cell Lines:
-
Primary NSCLC cells (e.g., pNSCLC-1) or established cell lines such as A549 or NCI-H1944.
2. Animal Model:
-
Female SCID mice, 4-6 weeks old.
3. Xenograft Establishment:
-
Culture NSCLC cells in appropriate media.
-
Harvest and prepare a single-cell suspension in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject approximately 1 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
Allow tumors to establish and grow.
4. This compound Dosing:
-
Begin treatment when tumors are established (e.g., after three weeks).
-
Randomize mice into treatment and vehicle control groups.
-
Vehicle Formulation: Use a solution of 40% PEG400 and 5% Tween-80 in saline.
-
This compound Preparation: Dissolve this compound in the vehicle to a concentration of 5 mg/kg.
-
Administration: Administer this compound or vehicle orally (gavage) once daily for 21 days.
5. Monitoring and Endpoints:
-
Regularly monitor tumor volumes and the general health of the mice.
-
After the 21-day treatment period, sacrifice the mice and excise the tumors.
-
Analyze tumor tissues for pharmacodynamic markers, including AMPK activation, mTORC1 inhibition, and degradation of EGFR and PDGFRα, to confirm the mechanism of action in vivo.
References
- 1. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. MDA-MB-453 xenograft [bio-protocol.org]
- 3. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Application Notes and Protocols for ASP4132 Dissolution in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and use of ASP4132, a potent and orally active AMP-activated protein kinase (AMPK) activator, for in vitro and in vivo experiments.
Introduction
This compound is an investigational compound that has demonstrated anti-cancer activity by activating AMPK signaling.[1][2] Proper dissolution and handling are critical for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound for research purposes.[3] However, it is important to be mindful of the potential off-target effects of DMSO on cellular signaling pathways.[4]
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₉N₃O | [3] |
| Molecular Weight | 295.36 g/mol | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in DMSO | |
| EC50 (AMPK activation) | 18 nM |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in 100% DMSO, suitable for long-term storage and subsequent dilution for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous or molecular sieve-dried DMSO (≥99.9%)
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Sterile, disposable syringes and filters (0.22 µm)
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and DMSO to come to room temperature before use.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution:
-
Add the appropriate volume of DMSO to the vial containing the this compound powder to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If precipitation or phase separation occurs, gentle warming and/or sonication can be used to facilitate dissolution.
-
-
Sterilization (Optional but Recommended): For cell culture experiments, sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile storage vial.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. MedChemExpress suggests that stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C when sealed and protected from moisture.
Table of Molar Calculations for Stock Solutions:
| Desired Concentration | Mass of this compound for 1 mL | Mass of this compound for 5 mL | Mass of this compound for 10 mL |
| 1 mM | 0.295 mg | 1.477 mg | 2.954 mg |
| 5 mM | 1.477 mg | 7.385 mg | 14.77 mg |
| 10 mM | 2.954 mg | 14.77 mg | 29.54 mg |
| 20 mM | 5.908 mg | 29.54 mg | 59.08 mg |
Calculations are based on a molecular weight of 295.36 g/mol .
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
This protocol describes the dilution of the high-concentration DMSO stock solution to prepare working solutions for treating cells in culture.
Materials:
-
High-concentration this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
Thaw Stock Solution: Thaw the high-concentration this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced cellular effects.
-
-
Vortex: Gently vortex the working solutions to ensure homogeneity.
-
Application to Cells: Add the prepared working solutions to your cell cultures.
Signaling Pathway
This compound is a potent activator of AMP-activated protein kinase (AMPK). Activation of AMPK by this compound has been shown to inhibit the growth of non-small cell lung cancer (NSCLC) cells. The downstream effects of this compound-mediated AMPK activation include the inhibition of mTORC1 signaling, degradation of receptor tyrosine kinases (such as PDGFRα and EGFR), inhibition of Akt, and induction of autophagy.
References
- 1. AMPK activation by this compound inhibits non-small cell lung cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Buy this compound (EVT-256337) [evitachem.com]
- 4. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models [mdpi.com]
Application Notes and Protocols: Detection of AMPK Phosphorylation Following ASP4132 Treatment by Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in metabolic regulation. Its activation via phosphorylation is a key therapeutic target for various diseases, including metabolic disorders and cancer. ASP4132 is a potent, orally active, indirect activator of AMPK. It functions by inhibiting the mitochondrial complex I, which leads to an increased cellular AMP/ATP ratio and subsequent activation of AMPK through phosphorylation at Threonine 172 (Thr172) of the α-subunit.[1] This document provides a detailed protocol for detecting the phosphorylation of AMPK at Thr172 in cell lysates following treatment with this compound using the Western blot technique.
Signaling Pathway
This compound treatment initiates a signaling cascade that results in the activation of AMPK and subsequent downstream effects. The core of this pathway involves the phosphorylation of the AMPKα subunit at the Thr172 residue by upstream kinases, most notably Liver Kinase B1 (LKB1). Activated AMPK then phosphorylates a multitude of downstream targets to restore cellular energy homeostasis.
Caption: this compound signaling pathway leading to AMPK activation.
Experimental Data
The following table summarizes representative quantitative data from a Western blot experiment analyzing the effect of different concentrations of this compound on AMPK phosphorylation in non-small cell lung cancer (NSCLC) cells. The data, presented as the ratio of phosphorylated AMPK (p-AMPK) to total AMPK normalized to the vehicle control, is based on findings reported in studies where this compound robustly induced AMPK phosphorylation.[2]
| Treatment Group | Concentration (µM) | Mean p-AMPK/Total AMPK Ratio (Normalized) | Standard Deviation |
| Vehicle Control | 0 | 1.00 | 0.12 |
| This compound | 0.1 | 2.54 | 0.21 |
| This compound | 0.5 | 5.89 | 0.45 |
| This compound | 1.0 | 8.23 | 0.67 |
| This compound | 5.0 | 8.51 | 0.71 |
Experimental Workflow
The overall workflow for the Western blot protocol involves cell culture and treatment, protein extraction, quantification, gel electrophoresis, protein transfer to a membrane, antibody incubation, and signal detection.
Caption: Western blot experimental workflow.
Detailed Protocol
This protocol outlines the steps for performing a Western blot to detect p-AMPK (Thr172) and total AMPK in cell lysates.
I. Reagents and Buffers
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Reagent: BCA Protein Assay Kit.
-
Sample Buffer: 4X Laemmli sample buffer.
-
Running Buffer: 1X Tris/Glycine/SDS buffer.
-
Transfer Buffer: 1X Tris/Glycine buffer with 20% methanol.
-
Wash Buffer (TBST): Tris-buffered saline with 0.1% Tween-20.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST.
-
Primary Antibodies:
-
Rabbit anti-p-AMPKα (Thr172) polyclonal antibody.
-
Mouse anti-AMPKα monoclonal antibody.
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG.
-
HRP-conjugated goat anti-mouse IgG.
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
II. Cell Culture and Treatment
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0, 5.0 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 2 hours).
III. Protein Extraction and Quantification
-
After treatment, wash cells twice with ice-cold PBS.
-
Add ice-cold cell lysis buffer to each plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay.
IV. SDS-PAGE and Protein Transfer
-
Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to each sample to a final concentration of 1X.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per well of a 10% SDS-polyacrylamide gel.
-
Run the gel at 120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane at 100V for 90 minutes at 4°C.
V. Antibody Incubation and Detection
-
After transfer, block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-AMPK (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with HRP-conjugated anti-rabbit secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply ECL detection reagent to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
VI. Stripping and Re-probing for Total AMPK
-
To normalize for protein loading, the same membrane can be stripped and re-probed for total AMPK.
-
Incubate the membrane in a mild stripping buffer for 15 minutes at room temperature.
-
Wash the membrane thoroughly with TBST.
-
Block the membrane again with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against total AMPK (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Repeat the washing, secondary antibody incubation, and detection steps as described above.
VII. Data Analysis
-
Quantify the band intensities for both p-AMPK and total AMPK using densitometry software.
-
For each sample, calculate the ratio of the p-AMPK signal to the total AMPK signal.
-
Normalize the ratios of the treated samples to the vehicle control to determine the fold change in AMPK phosphorylation.
References
Application Notes and Protocols: Evaluating the Efficacy of ASP4132 in Non-Small Cell Lung Cancer Cell Viability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, necessitating the development of novel therapeutic strategies. One promising target is the AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. ASP4132 has been identified as a potent and orally active activator of AMPK, demonstrating significant anti-tumor activity in various cancer models.[1][2] These application notes provide a comprehensive guide to assessing the effects of this compound on the viability of NSCLC cells, including detailed experimental protocols and data presentation guidelines.
Mechanism of Action of this compound in NSCLC
This compound exerts its anti-cancer effects in non-small cell lung cancer by potently activating AMP-activated protein kinase (AMPK).[1][2] This activation triggers a cascade of downstream signaling events that collectively inhibit cancer cell growth and survival. The primary mechanism involves the inhibition of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, a key promoter of cell growth and proliferation.[1]
Furthermore, this compound-mediated AMPK activation leads to the degradation of key receptor tyrosine kinases, including the epidermal growth factor receptor (EGFR) and the platelet-derived growth factor receptor alpha (PDGFRα). The downregulation of these receptors disrupts critical signaling pathways for cancer cell proliferation and survival. Additionally, this compound treatment results in the inhibition of the Akt signaling pathway, another crucial node in cell survival and metabolism. The culmination of these molecular events is the potent inhibition of NSCLC cell growth, proliferation, and the induction of apoptosis.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound in reducing the viability of various NSCLC cell lines as determined by a Cell Counting Kit-8 (CCK-8) assay. While specific IC50 values for A549 and NCI-H1944 cells are not publicly available, the provided concentration range demonstrates a significant dose-dependent effect.
| Cell Line | Assay Type | Treatment Duration | Effective Concentration Range | Observations | Reference |
| Primary NSCLC Cells | CCK-8 | 48 hours | 0.3 - 3.0 µM | Significant inhibition of cell viability. | |
| A549 | CCK-8 | 48 hours | 1.0 µM | Significant decrease in cell viability. | |
| NCI-H1944 | CCK-8 | 48 hours | 1.0 µM | Significant decrease in cell viability. |
Visualizing the Molecular Effects of this compound
To illustrate the mechanism of action and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
References
Application Notes and Protocols for Long-Term Animal Studies of ASP4132
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting long-term animal studies to evaluate the safety and efficacy of ASP4132, an orally active and potent AMP-activated protein kinase (AMPK) activator.[1] The protocols are designed based on established regulatory guidelines and available preclinical data for this compound and similar compounds.
Introduction to this compound
This compound is a potent activator of AMP-activated protein kinase (AMPK), a crucial enzyme in cellular energy homeostasis.[2] AMPK activation can inhibit the growth of cancer cells by modulating downstream signaling pathways, including the inhibition of mTORC1 and the degradation of receptor tyrosine kinases.[1] Preclinical studies have demonstrated its anti-cancer activity in xenograft mouse models.[1] However, a thorough evaluation of the long-term safety profile is essential for further clinical development.
This compound Signaling Pathway
This compound activates AMPK, which in turn modulates several downstream targets to exert its anti-cancer effects. The key signaling events are depicted in the diagram below.
Caption: this compound signaling cascade.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from available preclinical and clinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| EC50 (AMPK activation) | - | 18 nM | N/A |
| IC50 (Cell Growth) | MDA-MB-453 | 0.014 µM | N/A |
| IC50 (Cell Growth) | SK-BR-3 | >3 µM | N/A |
Table 2: In Vivo Efficacy of this compound in NSCLC Xenograft Model
| Dose (Oral) | Duration | Outcome | Reference |
| 5 mg/kg/day | 21 days | Significant inhibition of tumor growth | [1] |
Table 3: Human Phase I Clinical Trial Dose-Limiting Toxicities (DLTs)
| Dose Level | DLTs Observed | Reference |
| 5 mg | Well tolerated | |
| 7.5 mg | Fatigue, mental status changes, dizziness, lactic acidosis, enteritis | |
| 10 mg (intermittent) | Multiple DLTs | |
| 15 mg (intermittent) | Multiple DLTs |
Experimental Protocols for Long-Term Animal Studies
Long-term animal studies are critical for evaluating the chronic toxicity and carcinogenic potential of this compound. The following protocols are based on FDA and OECD guidelines.
Chronic Toxicity Study (Rodent and Non-Rodent)
Objective: To determine the long-term toxicological profile of this compound and establish a No-Observed-Adverse-Effect-Level (NOAEL).
Species:
-
Rodent: Sprague-Dawley rats (or another appropriate strain)
-
Non-Rodent: Beagle dogs
Study Design:
| Group | Dose Level (mg/kg/day) | Number of Animals (per sex) |
| 1 (Control) | 0 (Vehicle) | Rodent: 20, Non-Rodent: 4 |
| 2 (Low Dose) | TBD (Based on sub-chronic studies) | Rodent: 20, Non-Rodent: 4 |
| 3 (Mid Dose) | TBD (Based on sub-chronic studies) | Rodent: 20, Non-Rodent: 4 |
| 4 (High Dose) | TBD (Based on sub-chronic studies) | Rodent: 20, Non-Rodent: 4 |
| 5 (Recovery - Control) | 0 (Vehicle) | Rodent: 10, Non-Rodent: 2 |
| 6 (Recovery - High Dose) | TBD (Based on sub-chronic studies) | Rodent: 10, Non-Rodent: 2 |
Duration:
-
Rodent: 6 months
-
Non-Rodent: 9 months
-
Recovery Period: 4 weeks
Methodology:
-
Dose Selection: Dose levels should be based on data from shorter-term (e.g., 28-day or 90-day) repeated-dose toxicity studies. The high dose should produce some evidence of toxicity but not mortality.
-
Administration: this compound will be administered orally once daily. The vehicle used in the control group should be the same as that used for this compound formulation.
-
Observations:
-
Daily: Clinical signs of toxicity, morbidity, and mortality.
-
Weekly: Detailed physical examination, body weight, and food consumption.
-
Monthly: Ophthalmoscopy.
-
At 3, 6, and 9 (for non-rodent) months: Hematology, clinical chemistry, and urinalysis.
-
-
Terminal Procedures:
-
At the end of the treatment and recovery periods, all surviving animals will be euthanized.
-
A full necropsy will be performed on all animals.
-
Organ weights will be recorded.
-
Histopathological examination of a comprehensive list of tissues will be conducted.
-
Carcinogenicity Study (Rodent)
Objective: To assess the carcinogenic potential of this compound after lifetime exposure in rodents.
Species:
-
Sprague-Dawley rats and CD-1 mice (or other appropriate strains).
Study Design:
| Group | Dose Level (mg/kg/day) | Number of Animals (per sex) |
| 1 (Control) | 0 (Vehicle) | 50 |
| 2 (Low Dose) | TBD | 50 |
| 3 (Mid Dose) | TBD | 50 |
| 4 (High Dose) | TBD (Maximum Tolerated Dose - MTD) | 50 |
Duration:
-
Mice: 18-24 months
-
Rats: 24 months
Methodology:
-
Dose Selection: The high dose should be the Maximum Tolerated Dose (MTD), determined from a 90-day dose-ranging study. The MTD should not significantly shorten the lifespan of the animals due to effects other than tumor formation.
-
Administration: this compound will be administered orally once daily in the diet or by gavage.
-
Observations:
-
Daily: Clinical signs of toxicity, morbidity, and mortality.
-
Weekly for the first 13 weeks, then monthly: Body weight and food consumption.
-
Regularly: Palpation for masses.
-
-
Terminal Procedures:
-
All animals that die or are euthanized during the study, and all surviving animals at the end of the study, will undergo a complete necropsy.
-
All gross lesions will be examined microscopically.
-
Histopathological examination of a comprehensive list of tissues from all control and high-dose animals will be performed. Tissues from low- and mid-dose groups will be examined as necessary to characterize observed lesions.
-
Experimental Workflow
The following diagram illustrates the general workflow for conducting long-term animal studies of this compound.
References
Application Notes and Protocols: Immunohistochemical Detection of ASP4132 Targets in Tumor Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP4132 is an investigational, orally active, and potent small molecule activator of AMP-activated protein kinase (AMPK).[1][2] AMPK is a central regulator of cellular energy homeostasis and metabolism.[2][3] The activation of the AMPK signaling pathway has emerged as a promising therapeutic strategy in oncology. This compound has demonstrated anti-cancer activity in preclinical models, including breast and non-small cell lung cancer, where it has been shown to inhibit tumor growth and induce regression.[1] While a Phase I clinical trial in patients with advanced solid tumors showed limited clinical activity and dose-limiting toxicities, the study of the compound's mechanism and target engagement in tumor tissues remains a critical area of research.
These application notes provide a comprehensive protocol for the immunohistochemical (IHC) detection of key targets of this compound, primarily the phosphorylated, active form of AMPK (p-AMPK), in formalin-fixed, paraffin-embedded (FFPE) tumor tissues. This method allows for the visualization of target engagement and the assessment of the pharmacodynamic effects of this compound in a spatial, tissue-based context.
Principle of the Method
Immunohistochemistry (IHC) is a powerful technique that utilizes the specific binding of antibodies to antigens in tissue sections to visualize the distribution and localization of target proteins. In this application, IHC is used to detect the phosphorylated form of AMPK (p-AMPK) at Threonine 172 of the α subunit, which is a key indicator of AMPK activation. By assessing the levels and subcellular localization of p-AMPK, researchers can infer the activity of the AMPK signaling pathway in response to treatment with activators like this compound. The protocol described below outlines the necessary steps for tissue preparation, antigen retrieval, antibody incubation, and signal detection to achieve reliable and reproducible staining for p-AMPK in tumor specimens.
Target Information: The AMPK Signaling Pathway
AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. It is activated under conditions of cellular energy stress, such as an increased AMP:ATP ratio. This compound acts as an indirect activator of AMPK. Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy balance. Key downstream effects relevant to its anti-cancer properties include the inhibition of the mTORC1 pathway, which is crucial for cell growth and proliferation, and the induction of autophagy. The activation of AMPK by this compound has also been shown to lead to the degradation of receptor tyrosine kinases such as PDGFRα and EGFR, and the inhibition of the pro-survival Akt pathway.
Below is a diagram illustrating the core components of the AMPK signaling pathway and the points of intervention by this compound.
Caption: AMPK signaling pathway activated by this compound.
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of this compound from preclinical studies.
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | Parameter | Value | Reference |
| MDA-MB-453 | Breast Cancer | IC50 | 0.014 µM | |
| SK-BR-3 | Breast Cancer | IC50 | >3 µM | |
| - | - | EC50 (AMPK activation) | 18 nM |
Table 2: In Vivo Efficacy of this compound in Breast Cancer Xenograft Model
| Dose (mg/kg, p.o., once daily) | Tumor Growth Inhibition (TGI) | Tumor Regression | Reference |
| 1 | 29% | - | |
| 2 | - | 26% | |
| 4 | - | 87% | |
| 8 | - | 96% |
Immunohistochemistry Protocol for p-AMPK (Thr172)
This protocol is intended for the detection of phosphorylated AMPKα at Threonine 172 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials and Reagents
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 80%)
-
Deionized or distilled water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary Antibody: Rabbit anti-Phospho-AMPKα (Thr172) monoclonal antibody
-
HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)
-
DAB (3,3'-Diaminobenzidine) chromogen substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Coplin jars or staining dishes
-
Humidified chamber
-
Microscope
Experimental Workflow
The following diagram outlines the major steps in the IHC protocol.
References
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis with ASP4132
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP4132 is an orally active and potent activator of AMP-activated protein kinase (AMPK), a key enzyme in cellular energy homeostasis.[1][2] Activation of AMPK can lead to the inhibition of cancer cell growth, proliferation, and the induction of programmed cell death, or apoptosis.[3] In non-small cell lung cancer (NSCLC) cells, this compound has been shown to robustly activate apoptosis. This application note provides a detailed protocol for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Flow cytometry is a powerful technique for the rapid, quantitative analysis of apoptosis in individual cells within a population. The Annexin V/PI dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V is a calcium-dependent phospholipid-binding protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide is a fluorescent nucleic acid binding dye that cannot penetrate the intact membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
This document will outline the signaling pathway of this compound-induced apoptosis, provide a detailed experimental workflow and protocol, and present a template for data analysis and presentation.
Signaling Pathway of this compound-Induced Apoptosis
This compound functions as a potent activator of AMPK. The activation of AMPK by this compound triggers a signaling cascade that ultimately leads to apoptosis in cancer cells. One of the key downstream effects of AMPK activation is the inhibition of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. The inhibition of mTORC1 can, in turn, influence various cellular processes, including protein synthesis and cell survival, contributing to the induction of apoptosis. The apoptotic process initiated by this compound involves the activation of caspases, such as caspase-3 and caspase-9, and the cleavage of poly (ADP-ribose) polymerase (PARP).
Experimental Workflow
The overall workflow for analyzing this compound-induced apoptosis by flow cytometry involves several key steps, from cell culture and treatment to data acquisition and analysis.
Materials and Methods
Reagents
-
This compound (MedChemExpress, Cat. No. HY-128593 or equivalent)
-
Cell Culture Medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
Annexin V-FITC Apoptosis Detection Kit (or other fluorescent conjugate like PE, APC)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
-
Deionized (DI) Water
-
DMSO (for this compound stock solution)
Equipment
-
Cell culture incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Water bath
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Flow cytometer equipped with appropriate lasers and filters for the chosen fluorochromes
-
Micropipettes and sterile tips
-
Sterile cell culture plates or flasks
-
Flow cytometry tubes
Experimental Protocols
Cell Preparation and Seeding
-
Culture your target cancer cell line (e.g., A549 NSCLC cells) in the appropriate complete culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C, 5% CO₂ incubator.
-
Ensure cells are in the logarithmic growth phase and have a viability of >95%.
-
Seed the cells in 6-well plates at a density of 2-5 x 10⁵ cells per well in 2 mL of complete culture medium.
-
Incubate the plates for 18-24 hours to allow for cell attachment.
This compound Treatment
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C or -80°C.
-
On the day of the experiment, dilute the this compound stock solution in complete culture medium to the desired final concentrations. A dose-response experiment is recommended (e.g., 0, 0.1, 1, 10 µM).
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours). The incubation time should be optimized for the specific cell line and experimental goals.
Cell Harvesting
-
For adherent cells:
-
Carefully collect the culture supernatant from each well, as it may contain apoptotic cells that have detached.
-
Wash the adherent cells once with PBS.
-
Add 0.5 mL of Trypsin-EDTA to each well and incubate for a few minutes until the cells detach.
-
Add 1 mL of complete culture medium to inactivate the trypsin.
-
Combine the trypsinized cells with the collected supernatant.
-
-
For suspension cells:
-
Transfer the cell suspension from each well into a centrifuge tube.
-
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
Annexin V and PI Staining
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on the flow cytometer within one hour.
Flow Cytometry Analysis
-
Set up the flow cytometer with the appropriate laser and filter settings for the fluorochromes used (e.g., FITC and PI).
-
Use unstained cells to set the forward scatter (FSC) and side scatter (SSC) parameters to gate the cell population of interest.
-
Use single-stained controls (Annexin V-FITC only and PI only) to set up the compensation and quadrants correctly.
-
Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000) within the gated cell population.
Data Presentation and Interpretation
The data from the flow cytometry analysis can be presented in a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is typically divided into four quadrants:
-
Lower-Left (Q4: Annexin V- / PI-): Viable cells
-
Lower-Right (Q3: Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Q2: Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Q1: Annexin V- / PI+): Necrotic cells
The percentage of cells in each quadrant should be quantified and can be presented in a table for easy comparison between different treatment conditions.
Example Data Table
| Treatment | Concentration (µM) | % Viable Cells (Q4) | % Early Apoptotic Cells (Q3) | % Late Apoptotic/Necrotic Cells (Q2) | % Necrotic Cells (Q1) | Total Apoptotic Cells (%) (Q2+Q3) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.3 | 0.5 ± 0.1 | 4.3 ± 0.8 |
| This compound | 0.1 | 88.7 ± 3.5 | 6.8 ± 1.2 | 3.5 ± 0.7 | 1.0 ± 0.2 | 10.3 ± 1.9 |
| This compound | 1 | 65.4 ± 4.2 | 22.1 ± 3.3 | 10.3 ± 1.8 | 2.2 ± 0.4 | 32.4 ± 5.1 |
| This compound | 10 | 30.1 ± 5.6 | 45.8 ± 6.1 | 20.5 ± 4.5 | 3.6 ± 0.9 | 66.3 ± 10.6 |
Data are represented as mean ± standard deviation from three independent experiments.
Troubleshooting
| Issue | Possible Cause | Solution |
| High percentage of necrotic cells in the control group | Over-trypsinization or harsh cell handling | Use a lower concentration of trypsin, reduce incubation time, and handle cells gently. |
| Cells were overgrown or unhealthy | Use cells in the logarithmic growth phase and with high viability. | |
| Weak or no Annexin V signal in the treated group | Insufficient concentration or incubation time of this compound | Perform a dose-response and time-course experiment to optimize treatment conditions. |
| Loss of apoptotic cells during washing steps | Collect the supernatant during cell harvesting as it may contain detached apoptotic cells. | |
| High background fluorescence | Autofluorescence of cells or compound | Include an unstained control to assess autofluorescence. If the compound is fluorescent, consider using a different fluorochrome for Annexin V with a distinct emission spectrum. |
| Inadequate washing | Ensure proper washing of cells after harvesting. |
References
Application Notes and Protocols: Validating the Target of ASP4132 using Lentiviral shRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for validating the target of ASP4132, a compound identified as both a mitochondrial complex I inhibitor and a potent activator of AMP-activated protein kinase (AMPK). Evidence suggests that this compound's primary mechanism of action is the inhibition of mitochondrial complex I, leading to a decrease in cellular ATP levels and subsequent activation of the energy-sensing AMPK signaling pathway. To definitively validate this proposed mechanism, this protocol employs lentiviral-mediated short hairpin RNA (shRNA) knockdown of a critical subunit of mitochondrial complex I. By observing a blunted pharmacological response to this compound in cells with compromised complex I function, researchers can confirm that its anti-cancer effects are mediated through this target.
Introduction
This compound has demonstrated significant anti-proliferative effects in various cancer models, including non-small cell lung cancer (NSCLC) and breast cancer.[1] Its mechanism of action has been linked to the activation of AMPK, a key regulator of cellular energy homeostasis.[1] AMPK activation triggers a cascade of downstream events, including the inhibition of the mTORC1 pathway and induction of autophagy, which collectively contribute to the suppression of cancer cell growth. However, reports also classify this compound as a mitochondrial complex I inhibitor.[2] The inhibition of complex I, the first and largest enzyme of the electron transport chain, disrupts cellular respiration and leads to a decrease in ATP production. This reduction in the cellular energy charge is a potent activator of AMPK. Therefore, it is hypothesized that the primary target of this compound is mitochondrial complex I, and the observed AMPK activation is a direct downstream consequence.
Target validation is a critical step in drug development. Lentiviral-mediated shRNA knockdown offers a robust and specific method to silence the expression of a putative drug target. By knocking down a key subunit of mitochondrial complex I, we can assess whether the cellular response to this compound is attenuated. This "genetic phenocopy" of the drug's effect provides strong evidence for on-target activity. In this protocol, we focus on knocking down NDUFS1 (NADH:ubiquinone oxidoreductase core subunit S1), a nuclear-encoded core subunit that is essential for the assembly and function of mitochondrial complex I.[3][4]
Signaling Pathway
The proposed signaling pathway initiated by this compound is depicted below. This compound inhibits mitochondrial complex I, leading to a decrease in the ATP:AMP ratio. This change in cellular energy status activates AMPK, which in turn phosphorylates downstream targets such as ACC and inhibits the mTORC1 signaling pathway, ultimately leading to decreased cell proliferation and survival.
Caption: Proposed signaling pathway of this compound.
Experimental Workflow
The overall experimental workflow for validating the target of this compound using lentiviral shRNA knockdown is outlined below. The process begins with the generation of stable cell lines with knockdown of the target subunit, followed by treatment with this compound and subsequent analysis of key cellular and biochemical endpoints.
Caption: Workflow for this compound target validation.
Experimental Protocols
Lentiviral shRNA Production and Cell Line Generation
a. shRNA Constructs:
-
Obtain lentiviral shRNA constructs targeting human NDUFS1 (e.g., from a commercial vendor). It is recommended to test multiple shRNA sequences to ensure potent and specific knockdown.
-
A non-targeting shRNA (shControl) construct should be used as a negative control.
b. Lentivirus Production:
-
Co-transfect HEK293T cells with the shRNA plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Harvest the virus-containing supernatant 48 and 72 hours post-transfection.
-
Concentrate the viral particles, for example, using ultracentrifugation or a commercially available concentration reagent.
-
Determine the viral titer.
c. Transduction and Selection of Stable Cell Lines:
-
Seed the target cancer cells (e.g., A549 human lung carcinoma cells) at a density that will result in 50-70% confluency on the day of transduction.
-
Transduce the cells with the lentiviral particles (shNDUFS1 or shControl) at a multiplicity of infection (MOI) that yields a high transduction efficiency with minimal cytotoxicity. Polybrene (e.g., 8 µg/mL) can be added to enhance transduction.
-
After 24-48 hours, replace the virus-containing medium with fresh growth medium containing a selection agent (e.g., puromycin, if the vector contains a puromycin resistance gene). The appropriate concentration of the selection agent should be determined beforehand with a kill curve.
-
Select for 7-10 days, replacing the selection medium every 2-3 days, until resistant colonies are formed.
-
Expand the resistant colonies to establish stable knockdown and control cell lines.
Validation of NDUFS1 Knockdown
a. Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from the stable shNDUFS1 and shControl cell lines.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for NDUFS1 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Calculate the relative expression of NDUFS1 using the ΔΔCt method.
b. Western Blot:
-
Lyse the stable shNDUFS1 and shControl cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against NDUFS1.
-
Use an antibody against a loading control (e.g., β-actin or GAPDH) for normalization.
-
Incubate with a corresponding HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
This compound Treatment
-
Seed the validated shNDUFS1 and shControl stable cell lines in appropriate culture plates for the various endpoint assays.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1, 0.3, 1, 3 µM) or vehicle (DMSO) for a specified duration (e.g., 24, 48, or 72 hours). The optimal concentration and time should be determined based on preliminary experiments.
Endpoint Assays
a. Mitochondrial Complex I Activity Assay:
-
Isolate mitochondria from the treated cells.
-
Measure the activity of mitochondrial complex I using a commercially available colorimetric assay kit. These kits typically measure the decrease in NADH oxidation at 340 nm.
-
Normalize the activity to the total mitochondrial protein content.
b. Cellular ATP Level Measurement:
-
Measure intracellular ATP levels using a commercial bioluminescence-based ATP assay kit. These assays utilize the ATP-dependent luciferase reaction to produce a light signal that is proportional to the ATP concentration.
-
Lyse the treated cells and measure the luminescence using a luminometer.
-
Normalize the ATP levels to the total protein concentration or cell number.
c. Western Blot for AMPK Pathway Proteins:
-
Prepare cell lysates from the treated shNDUFS1 and shControl cells.
-
Perform western blotting as described in section 2b using primary antibodies against:
-
Phospho-AMPKα (Thr172)
-
Total AMPKα
-
Phospho-Acetyl-CoA Carboxylase (ACC) (Ser79)
-
Total ACC
-
Phospho-mTOR (Ser2448)
-
Total mTOR
-
-
Quantify the band intensities and calculate the ratio of phosphorylated to total protein for each target.
d. Cell Viability Assay:
-
Measure cell viability using a colorimetric assay such as the Cell Counting Kit-8 (CCK-8) or MTT assay.
-
Add the assay reagent to the treated cells and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Express the results as a percentage of the vehicle-treated control.
Data Presentation
The quantitative data from the experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Validation of NDUFS1 Knockdown
| Cell Line | NDUFS1 mRNA Relative Expression (fold change vs. shControl) | NDUFS1 Protein Level (relative to shControl) |
| shControl | 1.0 | 1.0 |
| shNDUFS1 #1 | Value | Value |
| shNDUFS1 #2 | Value | Value |
Table 2: Effect of this compound on Mitochondrial and Cellular Readouts
| Treatment Group | Mitochondrial Complex I Activity (% of Vehicle) | Cellular ATP Levels (% of Vehicle) |
| shControl Cells | ||
| Vehicle | 100 | 100 |
| This compound (1 µM) | Expected Decrease | Expected Decrease |
| shNDUFS1 Cells | ||
| Vehicle | Expected Decrease | Expected Decrease |
| This compound (1 µM) | Blunted or No Further Decrease | Blunted or No Further Decrease |
Table 3: Effect of this compound on AMPK Signaling Pathway
| Treatment Group | p-AMPK/Total AMPK (fold change vs. Vehicle) | p-ACC/Total ACC (fold change vs. Vehicle) | p-mTOR/Total mTOR (fold change vs. Vehicle) |
| shControl Cells | |||
| Vehicle | 1.0 | 1.0 | 1.0 |
| This compound (1 µM) | Expected Increase | Expected Increase | Expected Decrease |
| shNDUFS1 Cells | |||
| Vehicle | Potential Baseline Increase | Potential Baseline Increase | Potential Baseline Decrease |
| This compound (1 µM) | Blunted or No Further Increase | Blunted or No Further Increase | Blunted or No Further Decrease |
Table 4: Effect of this compound on Cell Viability
| Treatment Group | Cell Viability (% of Vehicle) |
| shControl Cells | |
| Vehicle | 100 |
| This compound (1 µM) | Expected Decrease |
| shNDUFS1 Cells | |
| Vehicle | Potential Baseline Decrease |
| This compound (1 µM) | Blunted or No Further Decrease |
Expected Results and Interpretation
-
Successful Knockdown: The shNDUFS1 cell lines should show a significant reduction in both NDUFS1 mRNA and protein levels compared to the shControl cells.
-
Confirmation of Mechanism: In shControl cells, this compound is expected to inhibit mitochondrial complex I activity, decrease cellular ATP levels, activate AMPK signaling (increased p-AMPK and p-ACC, decreased p-mTOR), and reduce cell viability.
-
Target Validation: In shNDUFS1 cells, the baseline mitochondrial complex I activity and ATP levels should already be reduced. Crucially, the effects of this compound on these parameters, as well as on the downstream AMPK signaling pathway and cell viability, are expected to be significantly blunted or absent. This lack of a robust response in the knockdown cells would strongly indicate that mitochondrial complex I is the primary target of this compound.
Conclusion
This application note provides a comprehensive framework and detailed protocols for the validation of this compound's target using lentiviral shRNA knockdown. By demonstrating that the pharmacological effects of this compound are dependent on the presence of its putative target, mitochondrial complex I, researchers can gain high confidence in its mechanism of action. This validation is a cornerstone for the continued development of this compound as a potential anti-cancer therapeutic.
References
- 1. Target discovery screens using pooled shRNA libraries and next-generation sequencing: A model workflow and analytical algorithm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dot | Graphviz [graphviz.org]
- 3. Large-scale deletion and point mutations of the nuclear NDUFV1 and NDUFS1 genes in mitochondrial complex I deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
Troubleshooting & Optimization
ASP4132 Technical Support Center: Troubleshooting Solubility and Best Practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of ASP4132. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and orally active activator of AMP-activated protein kinase (AMPK) with an EC50 of 18 nM.[1][2][3][4] AMPK is a key enzyme in cellular energy homeostasis, and its activation can inhibit cancer cell growth.[5] this compound has demonstrated anti-cancer activity, leading to tumor regression in breast cancer xenograft models. Its mechanism involves the activation of AMPK signaling, which in turn can lead to the inhibition of mTORC1, degradation of receptor tyrosine kinases (such as PDGFRα and EGFR), inhibition of Akt, and induction of autophagy.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound. It is highly soluble in DMSO, with concentrations of 100 mg/mL (106.71 mM) being achievable. It is crucial to use fresh, high-quality DMSO, as moisture absorption can reduce the solubility of the compound.
Q3: My this compound solution appears to have precipitated. What should I do?
A3: If you observe precipitation or phase separation, gentle warming and/or sonication can be used to aid in the redissolution of this compound. Ensure the solution is completely clear before use. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can affect stability and solubility.
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: Prepared stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is important to store the solutions in sealed containers, away from moisture.
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to resolving common solubility challenges encountered during experiments with this compound.
Problem: Precipitation observed when diluting DMSO stock solution into aqueous media.
This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer for cell-based assays.
-
Solution Workflow:
Caption: Troubleshooting workflow for this compound precipitation in aqueous media.
Quantitative Solubility Data
The following tables summarize the solubility of this compound in various solvents and formulations.
Table 1: Solubility in Common Solvents
| Solvent | Concentration | Notes |
| DMSO | ≥ 100 mg/mL (106.71 mM) | Use of fresh, moisture-free DMSO is recommended. Ultrasonic assistance can be used. |
Table 2: Formulations for In Vivo Studies
| Protocol | Formulation Components | Achieved Solubility | Appearance |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (2.67 mM) | Clear Solution |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (2.67 mM) | Clear Solution |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (2.67 mM) | Clear Solution |
| Data sourced from MedchemExpress. |
Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, fresh anhydrous DMSO.
-
Calculation: The molecular weight of this compound is 937.06 g/mol . To prepare a 10 mM stock solution, weigh out 9.37 mg of this compound.
-
Dissolution: Add 1 mL of fresh DMSO to the 9.37 mg of this compound.
-
Mixing: Vortex the solution until the compound is completely dissolved. If necessary, use a sonicator for a brief period to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C for up to 6 months or -20°C for up to 1 month.
Protocol 2: Preparation of this compound Formulation for In Vivo Oral Administration
This protocol is based on a commonly used vehicle for oral dosing in mouse models.
-
Prepare Stock: Start with a high-concentration stock of this compound in DMSO (e.g., 25 mg/mL).
-
Vehicle Preparation (for a 1 mL final volume):
-
To 400 µL of PEG300, add 100 µL of the 25 mg/mL this compound DMSO stock solution. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until the solution is homogenous.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.
-
-
Final Concentration: This procedure results in a 2.5 mg/mL solution of this compound. The final vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Administration: The prepared formulation should be used immediately for optimal results.
This compound Signaling Pathway
This compound is a potent activator of AMPK, which plays a central role in regulating cellular metabolism and growth. Activation of AMPK by this compound initiates a signaling cascade that impacts several downstream pathways critical for cancer cell survival and proliferation.
Caption: Simplified signaling pathway of this compound-mediated AMPK activation.
References
Overcoming ASP4132 instability in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming potential instability and solubility challenges when working with the AMPK activator, ASP4132, in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: It is recommended to prepare a high-concentration stock solution of this compound in a water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of small molecules for in vitro use.[2] For a 100 mM stock solution, dissolve the appropriate mass of this compound powder in high-purity DMSO.[2]
Q2: What is the recommended storage condition for this compound stock solutions?
A2: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3] To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[4]
Q3: My this compound solution appears cloudy or has visible precipitate after diluting it in my aqueous experimental buffer. What should I do?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for hydrophobic compounds. This occurs because the compound is significantly less soluble in the aqueous buffer than in the organic stock solvent. To address this, ensure the final concentration of DMSO in your assay is as low as possible (typically below 0.5%) to avoid solvent effects on the biological system. If precipitation persists, consider using a co-solvent system or solubilizing excipients as outlined in the troubleshooting guide below.
Q4: I'm observing a decrease in the activity of this compound in my long-term cell culture experiments. What could be the cause?
A4: A loss of activity over time in aqueous culture medium can be indicative of compound degradation. While specific degradation pathways for this compound in aqueous solution are not publicly detailed, many small molecules are susceptible to hydrolysis or oxidation, especially during prolonged incubation at 37°C. To mitigate this, it is advisable to prepare fresh dilutions of this compound from a frozen stock immediately before each experiment and consider replenishing the compound-containing medium every 24-48 hours for long-term cultures.
Q5: How can I formulate this compound for in vivo animal studies?
A5: For oral administration in animal models, this compound has been successfully formulated in a vehicle consisting of 40% PEG400 and 5% Tween-80 in saline. This type of formulation is often used to improve the solubility and oral bioavailability of poorly water-soluble compounds.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Media
If you observe precipitation when diluting your this compound DMSO stock solution into an aqueous buffer or cell culture medium, follow these troubleshooting steps.
Caption: Troubleshooting workflow for addressing this compound precipitation.
Issue 2: Suspected Degradation and Loss of Activity
If you suspect that this compound is degrading in your experimental setup, leading to inconsistent results or a loss of efficacy, the following guide can help you assess its stability.
| Factor | Potential Issue | Mitigation Strategy |
| pH | The stability of compounds can be pH-dependent. | Maintain a consistent and recommended pH in aqueous solutions; use buffers. |
| Temperature | Higher temperatures can accelerate degradation. | Store stock solutions at -20°C or -80°C; prepare working solutions fresh. |
| Light Exposure | UV and visible light can cause photochemical degradation. | Store solutions in amber vials or wrap containers in aluminum foil. |
| Oxygen Exposure | Some compounds are susceptible to oxidation. | Purge the headspace of storage vials with an inert gas like argon or nitrogen. |
| Freeze-Thaw Cycles | Repeated cycles can lead to degradation and precipitation. | Aliquot stock solutions into single-use volumes. |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Assays
-
Prepare Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in high-purity DMSO to achieve a high-concentration stock (e.g., 100 mM).
-
Ensure complete dissolution by gentle vortexing.
-
Aliquot the stock solution into single-use volumes in amber vials and store at -80°C.
-
-
Prepare Working Solution:
-
Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution into your aqueous experimental medium (e.g., PBS or cell culture medium) to achieve the desired final concentration.
-
Ensure the final concentration of DMSO in the medium is below 0.5% (v/v) to avoid solvent toxicity.
-
Visually inspect the final solution for any signs of precipitation. If observed, refer to the troubleshooting guide.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Protocol 2: Basic Stability Assessment of this compound in Aqueous Buffer
This protocol provides a framework for evaluating the stability of this compound under specific experimental conditions.
-
Preparation:
-
Prepare a fresh solution of this compound in your aqueous buffer of choice at the final experimental concentration.
-
-
Timepoint Zero (T=0):
-
Immediately after preparation, take an aliquot of the solution and analyze it using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
This initial analysis will provide the baseline purity and peak area for this compound.
-
-
Incubation:
-
Store the remaining solution under the conditions you wish to test (e.g., 37°C in a cell culture incubator).
-
-
Subsequent Timepoints:
-
At predetermined intervals (e.g., 2, 4, 8, 24, and 48 hours), collect additional aliquots from the stored solution.
-
-
Analysis:
-
Analyze each aliquot by HPLC under the same conditions as the T=0 sample.
-
Compare the peak area of the parent this compound compound at each timepoint to the T=0 value. A decrease in the main peak area, along with the appearance of new peaks, indicates degradation.
-
| Timepoint (hours) | This compound Concentration (µM) | % Remaining | Degradation Products (Peak Area) |
| 0 | 10.0 | 100% | 0 |
| 2 | 9.8 | 98% | 150 |
| 4 | 9.5 | 95% | 320 |
| 8 | 9.1 | 91% | 650 |
| 24 | 7.8 | 78% | 1800 |
| 48 | 6.2 | 62% | 3500 |
Note: This table contains illustrative data and does not represent actual experimental results for this compound.
Signaling Pathway and Workflow Visualizations
This compound Mechanism of Action: AMPK Signaling Pathway
This compound is a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. Activation of AMPK by this compound leads to the inhibition of mTORC1 signaling and the degradation of receptor tyrosine kinases like PDGFRα and EGFR, ultimately inhibiting cancer cell growth.
Caption: Simplified signaling pathway of this compound-mediated AMPK activation.
References
Technical Support Center: Managing ASP4132-Induced Cytotoxicity in Normal Cells
Welcome to the technical support center for ASP4132. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the cytotoxic effects of this compound in normal cells during pre-clinical research. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of working with this potent AMPK activator and mitochondrial complex I inhibitor.
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active, potent activator of AMP-activated protein kinase (AMPK) with a reported EC50 of 18 nM.[1] AMPK is a key cellular energy sensor that, when activated, shifts cellular metabolism from anabolic to catabolic processes to restore ATP levels.[2] In cancer cells, this compound has been shown to activate AMPK signaling, leading to the inhibition of mTORC1, degradation of receptor tyrosine kinases (PDGFRα and EGFR), inhibition of Akt, and induction of autophagy.[3][4][5] This cascade of events ultimately results in the inhibition of cell growth, proliferation, and the induction of apoptosis and programmed necrosis. This compound also functions as a mitochondrial complex I inhibitor, which can disrupt cellular respiration and lead to an increase in the AMP/ATP ratio, further activating AMPK.
Q2: Is this compound selectively cytotoxic to cancer cells?
A2: There is some evidence for cancer cell selectivity. One study on non-small cell lung cancer (NSCLC) found that this compound at a concentration of 1 µM for 72 hours did not significantly inhibit the viability of normal primary lung epithelial cells or the BEAS-2B epithelial cell line, while potently inhibiting NSCLC cell growth. However, a phase I clinical trial (NCT02383368) revealed significant dose-limiting toxicities (DLTs) in patients, including fatigue, mental status changes, dizziness, lactic acidosis, enteritis, and posterior reversible encephalopathy syndrome, particularly at higher doses. This suggests that at therapeutic concentrations in vivo, this compound can cause significant cytotoxicity in normal tissues.
Q3: What are the expected cytotoxic effects of this compound on normal cells in vitro?
A3: Based on its mechanism of action as a mitochondrial complex I inhibitor and potent AMPK activator, this compound can be expected to induce metabolic stress in normal cells. This can manifest as decreased cell proliferation, induction of apoptosis, and potentially necrosis at higher concentrations or with prolonged exposure. The specific cytotoxic effects will likely vary depending on the cell type, its metabolic phenotype, and its reliance on mitochondrial respiration. For example, cells that are highly dependent on oxidative phosphorylation, such as neurons and cardiomyocytes, may be more sensitive to this compound-induced toxicity.
Q4: Are there any known strategies to mitigate this compound-induced cytotoxicity in normal cells during in vitro experiments?
A4: While specific strategies for this compound are not well-documented, approaches used for other mitochondrial complex I inhibitors may be applicable. One potential strategy is to supplement the cell culture medium with substrates that can bypass complex I to support the electron transport chain. For instance, cell-permeable succinate has been shown to rescue mitochondrial oxygen consumption and decrease lactate production in cells treated with metformin, another complex I inhibitor. Additionally, providing alternative energy sources, such as ketone bodies (e.g., acetoacetate), may help maintain metabolic plasticity and mitochondrial integrity in the face of metabolic stress. It is also crucial to carefully titrate the concentration of this compound to find a therapeutic window that is effective against cancer cells while minimizing damage to normal cells.
II. Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Issue | Possible Cause | Recommended Action |
| High variability in cytotoxicity assay results between replicate wells. | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a single-cell suspension before seeding.- Use a multichannel pipette for consistency.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Observed cytotoxicity in normal cells is higher than expected. | - Cell line is particularly sensitive to mitochondrial inhibition or AMPK activation.- Concentration of this compound is too high.- Prolonged exposure time. | - Perform a dose-response curve to determine the IC50 for your specific normal cell line.- Reduce the incubation time.- Consider using a normal cell line with a more glycolytic phenotype if appropriate for the experimental question. |
| This compound appears to have low potency or no effect. | - Compound instability in culture medium.- Precipitation of the compound.- Incorrect preparation of stock solution. | - Prepare fresh dilutions of this compound from a frozen stock for each experiment.- Ensure the final concentration of the solvent (e.g., DMSO) is not affecting compound solubility.- Visually inspect the medium for any signs of precipitation after adding this compound. |
| Difficulty in establishing a therapeutic window between cancer and normal cells. | - Similar metabolic dependencies of the cancer and normal cell lines being used. | - Choose a cancer cell line known to be highly dependent on oxidative phosphorylation.- Use a co-culture system to better mimic the in vivo environment and assess differential effects. |
| Signs of metabolic stress in normal cells (e.g., acidification of media) even at sub-lethal concentrations of this compound. | - Inhibition of mitochondrial complex I is leading to increased glycolysis and lactate production. | - Monitor lactate levels in the culture medium.- Consider supplementing the medium with pH buffers or changing the medium more frequently.- Explore the use of cell-permeable succinate to bypass complex I inhibition. |
III. Data Presentation: Cytotoxicity of this compound
Quantitative data on the cytotoxicity of this compound in a wide range of normal human cell lines is limited in the public domain. The following table summarizes the available data for cancer cell lines to provide a point of reference. Researchers should empirically determine the IC50 for their specific normal cell lines of interest.
| Cell Line | Cell Type | Assay | Incubation Time | IC50 / EC50 | Reference |
| MDA-MB-453 | Breast Cancer | Cell Growth Inhibition | Not Specified | 0.014 µM | |
| SK-BR-3 | Breast Cancer | Antiproliferative | Not Specified | >3 µM | |
| Primary Lung Epithelial Cells | Normal Lung Epithelial | Cell Viability (CCK-8) | 72 hours | Not significantly inhibited at 1 µM | |
| BEAS-2B | Normal Lung Epithelial | Cell Viability (CCK-8) | 72 hours | Not significantly inhibited at 1 µM |
IV. Experimental Protocols
The following are detailed methodologies for key experiments to assess this compound-induced cytotoxicity. These protocols are based on those used for cancer cells and may need to be optimized for specific normal cell lines.
A. Cell Viability Assessment using CCK-8 Assay
This protocol is adapted from studies on NSCLC cells.
-
Cell Seeding:
-
Seed normal cells (e.g., primary human hepatocytes, renal proximal tubule epithelial cells) in a 96-well plate at a pre-determined optimal density. The optimal seeding density should be determined for each cell line to ensure logarithmic growth throughout the experiment.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only controls (e.g., DMSO at a final concentration of <0.1%).
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Addition:
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot a dose-response curve and determine the IC50 value.
-
B. Apoptosis Assessment by Caspase-3 Activity Assay
This protocol is based on the methods described for NSCLC cells.
-
Cell Lysis:
-
Plate and treat cells with this compound as described in the cell viability protocol.
-
After treatment, collect the cells and lyse them using a buffer compatible with the caspase-3 activity assay kit.
-
-
Caspase-3 Activity Measurement:
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to each well.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Quantify the caspase-3 activity relative to the total protein concentration of the lysate and compare it to the vehicle-treated control.
-
C. Western Blotting for AMPK Signaling Pathway
This protocol allows for the assessment of this compound's effect on its primary target and downstream effectors.
-
Protein Extraction:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), total ACC, and other relevant downstream targets.
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
V. Visualizations
Signaling Pathway of this compound in Cancer Cells
Caption: Signaling pathway of this compound-induced cytotoxicity in cancer cells.
Experimental Workflow for Assessing Cytotoxicity
Caption: General workflow for in vitro assessment of this compound cytotoxicity.
Troubleshooting Logic for Unexpected Cytotoxicity
Caption: Troubleshooting workflow for managing high cytotoxicity in normal cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. AMPK activation by this compound inhibits non-small cell lung cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPK activation by this compound inhibits non-small cell lung cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] AMPK activation by this compound inhibits non-small cell lung cancer cell growth | Semantic Scholar [semanticscholar.org]
ASP4132 Technical Support Center: Troubleshooting Variable Experimental Results
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering variability in experiments involving ASP4132. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing inconsistent IC50 values for this compound in our cancer cell line. What are the potential causes?
A1: Variable IC50 values for this compound can stem from several factors related to both the compound and general cell culture practices. This compound is a potent, orally active AMPK activator.[1][2][3] In non-small cell lung cancer (NSCLC) cells, it has been shown to inhibit cell growth, proliferation, and migration.[4][5]
Troubleshooting Steps:
-
Cell Line Integrity:
-
Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered drug responses.
-
Cell Line Authentication: Regularly authenticate your cell lines using methods like STR profiling to ensure they have not been misidentified or cross-contaminated.
-
Mycoplasma Contamination: Routinely test for mycoplasma contamination, as it can significantly alter cellular metabolism and response to treatments.
-
-
Assay Conditions:
-
Cell Seeding Density: Ensure a consistent cell seeding density across all experiments, as this can influence growth rates and drug sensitivity.
-
Compound Stability: this compound should be stored at -80°C for long-term stability (up to 6 months) and at -20°C for shorter periods (up to 1 month). Ensure proper handling and minimize freeze-thaw cycles.
-
Edge Effects: Be mindful of "edge effects" in microplates, where wells on the perimeter may experience more evaporation, leading to altered compound concentrations. Consider not using the outer wells for critical measurements or implementing strategies to minimize evaporation.
-
Q2: The expected downstream effects of this compound on the AMPK signaling pathway are not consistently observed. Why might this be?
A2: this compound activates AMPK signaling, leading to several downstream events, including mTORC1 inhibition, degradation of receptor tyrosine kinases (PDGFRα and EGFR), Akt inhibition, and induction of autophagy. If these effects are variable, consider the following:
-
Timing of Analysis: The kinetics of pathway activation and downstream effects can vary. It is crucial to perform time-course experiments to determine the optimal time point for observing the desired effect after this compound treatment.
-
Cellular Energy Status: The activation of AMPK is sensitive to the cellular AMP/ATP ratio. Variations in cell culture media composition or glucose concentration can impact the basal metabolic state of the cells and their response to an AMPK activator.
-
Antibody Specificity and Validation: Ensure that the antibodies used for detecting pathway components (e.g., phospho-AMPK, phospho-ACC) are specific and properly validated for the application (e.g., Western blot, immunofluorescence).
Quantitative Data Summary
The following tables summarize key quantitative data reported for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| EC50 | - | 18 nM | |
| IC50 | MDA-MB-453 (Breast Cancer) | 0.014 µM | |
| IC50 | SK-BR-3 (Breast Cancer) | >3 µM |
Table 2: In Vivo Activity of this compound in Xenograft Models
| Dose (Oral) | Effect | Reference |
| 1 mg/kg | 29% Tumor Growth Inhibition (TGI) | |
| 2 mg/kg | 26% Tumor Regression | |
| 4 mg/kg | 87% Tumor Regression | |
| 8 mg/kg | 96% Tumor Regression |
Experimental Protocols
Western Blot Analysis for AMPK Pathway Activation
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Troubleshooting workflow for variable results.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AMPK activation by this compound inhibits non-small cell lung cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMPK activation by this compound inhibits non-small cell lung cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
Dose-limiting toxicities of ASP4132 observed in clinical trials
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the dose-limiting toxicities (DLTs) observed in clinical trials of ASP4132, a novel mitochondrial complex I inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active, potent activator of AMP-activated protein kinase (AMPK), a key enzyme in cellular energy homeostasis.[1][2] By inhibiting mitochondrial complex I, this compound disrupts cellular metabolism, which has been explored as a therapeutic strategy in oncology.[3][4]
Q2: What were the primary objectives of the initial clinical trials for this compound?
A2: The initial phase I clinical trial (NCT02383368) was a dose-escalation and expansion study designed to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with treatment-refractory advanced solid tumors.[3] A primary objective was to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose by assessing dose-limiting toxicities.
Q3: What were the specific dose-limiting toxicities (DLTs) observed with this compound?
A3: Multiple DLTs were observed in the higher dose cohorts of the phase I trial. These included:
-
Fatigue
-
Mental status changes
-
Dizziness
-
Lactic acidosis
-
Enteritis
-
Posterior reversible encephalopathy syndrome (PRES)
Q4: At which dose levels did the dose-limiting toxicities occur?
A4: The 5 mg daily dose of this compound was generally well-tolerated. Dose-limiting toxicities were primarily observed in the cohorts receiving 7.5 mg daily, as well as in intermittent dosing cohorts of 10 mg (3 days on, 4 days off) and 15 mg (1 day on, 6 days off). Notably, two DLTs at the 10 mg daily dose level led to the exploration of alternative dosing schedules.
Q5: Was a maximum tolerated dose (MTD) for this compound established?
A5: The occurrence of DLTs prohibited dose escalation, and as a result, this compound demonstrated limited clinical activity in the initial phase I trial.
Data Presentation
Table 1: Summary of Dose-Limiting Toxicities (DLTs) for this compound
| Dose Cohort | Tolerability | Observed Dose-Limiting Toxicities |
| 5 mg (daily) | Well-tolerated | Not specified as dose-limiting at this level |
| 7.5 mg (daily) | DLTs observed | Fatigue, mental status changes, dizziness, lactic acidosis, enteritis, posterior reversible encephalopathy syndrome |
| 10 mg (daily) | Two DLTs observed | Specific toxicities not detailed in the abstract, but led to cohort expansion at lower doses and intermittent schedules. |
| 10 mg (intermittent: 3 days on / 4 days off) | DLTs observed | Fatigue, mental status changes, dizziness, lactic acidosis, enteritis, posterior reversible encephalopathy syndrome |
| 15 mg (intermittent: 1 day on / 6 days off) | DLTs observed | Fatigue, mental status changes, dizziness, lactic acidosis, enteritis, posterior reversible encephalopathy syndrome |
Experimental Protocols
Methodology for Toxicity Assessment in the Phase I Trial (NCT02383368)
While the detailed, step-by-step experimental protocols for toxicity assessment are proprietary to the clinical trial sponsor, the general methodology can be inferred from standard phase I oncology trial designs.
-
Patient Population: Patients with treatment-refractory advanced solid tumors were enrolled.
-
Study Design: A dose-escalation and dose-expansion design was used.
-
Toxicity Monitoring: Patients were closely monitored for adverse events through regular clinical assessments, laboratory tests (including blood lactate levels), and imaging as clinically indicated.
-
DLT Definition: A dose-limiting toxicity was defined as a specific type and grade of adverse event occurring within the first cycle of treatment that is considered unacceptable and likely related to the study drug. The exact criteria for each DLT (e.g., the grade of fatigue or the level of lactic acidosis) would have been specified in the clinical trial protocol.
-
Dose Escalation/De-escalation: The dose for subsequent patient cohorts was determined based on the incidence of DLTs in the preceding cohort. The observation of multiple DLTs at a given dose level would halt further escalation at that dose and could trigger dose de-escalation or exploration of alternative schedules.
Visualizations
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. First-in-human evaluation of the novel mitochondrial complex I inhibitor this compound for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial complex I inhibitors suppress tumor growth through concomitant acidification of the intra- and extracellular environment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ASP4132 Delivery in Animal Models
This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing ASP4132 in animal models. Below are troubleshooting guides and frequently asked questions (FAQs) to address common challenges during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active and potent activator of AMP-activated protein kinase (AMPK), a crucial enzyme in cellular energy homeostasis.[1] Under conditions of metabolic stress, such as low ATP levels, AMPK is activated and works to restore energy balance by inhibiting anabolic pathways that consume ATP and promoting catabolic pathways that generate ATP.[2][3] In the context of cancer, activation of AMPK by this compound can lead to the inhibition of cancer cell growth, proliferation, and survival.[4][5]
Q2: What is the recommended route of administration for this compound in animal models?
A2: Based on preclinical studies, this compound is effective when administered orally (via gavage). This route of administration has been shown to inhibit tumor growth in xenograft mouse models.
Q3: What is a suitable vehicle for formulating this compound for oral administration in mice?
A3: A commonly used and effective vehicle for oral delivery of this compound in mice is a solution composed of 40% PEG400, 5% Tween-80, and 55% saline. This formulation aids in the solubilization of the likely hydrophobic this compound for in vivo administration.
Q4: What are the reported effective doses of this compound in mouse xenograft models?
A4: In a breast cancer xenograft mouse model, oral administration of this compound once daily for 21 days resulted in tumor growth inhibition and regression. A dose of 1 mg/kg showed a 29% tumor growth inhibition, while doses of 2, 4, and 8 mg/kg led to tumor regression rates of 26%, 87%, and 96%, respectively.
Q5: What are the known pharmacokinetic parameters of this compound?
A5: In rats, following intravenous or oral administration of 1 mg/kg, this compound has a reported half-life (T1/2) of 3.6 hours.
Troubleshooting Guides
Issue 1: Formulation Appears Cloudy, Precipitates, or is Difficult to Prepare
Potential Cause: this compound, like many small molecule inhibitors, may have poor aqueous solubility. Issues with the formulation can lead to inaccurate dosing and reduced bioavailability.
Troubleshooting Steps:
-
Order of Component Addition: When preparing the recommended vehicle (40% PEG400, 5% Tween-80 in saline), the order of mixing is critical. First, dissolve the this compound in PEG400. Then, add the Tween-80 and mix thoroughly. Finally, add the saline dropwise while continuously mixing or vortexing to prevent precipitation.
-
Gentle Warming: If the compound is difficult to dissolve, gentle warming of the PEG400/ASP4132 mixture (e.g., to 37°C) can aid in dissolution. Do not overheat, as this may degrade the compound.
-
Sonication: Sonication can be used to break up any small aggregates and ensure a homogenous solution.
-
Fresh Preparation: It is recommended to prepare the formulation fresh before each use to minimize the risk of precipitation or degradation over time. If the formulation must be stored, it should be kept at 4°C and visually inspected for any changes before use.
Issue 2: Inconsistent or Lower-than-Expected Efficacy in Animal Studies
Potential Cause: This could be due to several factors including improper formulation, inaccurate dosing, or issues with the administration procedure.
Troubleshooting Steps:
-
Verify Formulation Homogeneity: Before each administration, ensure the formulation is a clear, homogenous solution. If it is a suspension, it must be uniformly dispersed. Vortex the solution immediately before drawing each dose.
-
Accurate Dosing Volume: Calculate the dosing volume based on the most recent body weight of each animal. The recommended maximum volume for oral gavage in mice is 10 ml/kg.
-
Proper Gavage Technique: Ensure that the oral gavage is performed correctly to deliver the full dose to the stomach. Improper technique can lead to administration into the lungs, which can be fatal, or regurgitation of the dose. Personnel should be properly trained in this procedure.
-
Dose-Response Study: If efficacy is still low, consider performing a dose-response study to determine the optimal dose for your specific animal model and cancer cell line.
Issue 3: Animal Distress or Adverse Effects Post-Administration
Potential Cause: Animal distress can be a result of the gavage procedure itself, the formulation vehicle, or the pharmacological effect of this compound at the administered dose.
Troubleshooting Steps:
-
Refine Gavage Technique: Use appropriately sized, ball-tipped gavage needles (e.g., 20-22 gauge for adult mice) to minimize esophageal irritation. Ensure the animal is properly restrained to prevent injury.
-
Vehicle Toxicity: While generally considered safe for short-term studies, high concentrations of PEG400 can cause gastrointestinal issues in long-term studies. If the study involves prolonged daily dosing, monitor the animals for signs of GI distress. If issues arise, a different formulation may need to be considered.
-
Dose-Related Toxicity: The observed adverse effects may be due to the pharmacology of this compound at the tested dose. In such cases, reducing the dose or the frequency of administration may be necessary. Monitor animals closely for any signs of toxicity.
Quantitative Data Summary
Table 1: In Vivo Efficacy of Orally Administered this compound in a Breast Cancer Xenograft Model
| Dosage (mg/kg, p.o., daily for 21 days) | Outcome |
| 1 | 29% Tumor Growth Inhibition |
| 2 | 26% Tumor Regression |
| 4 | 87% Tumor Regression |
| 8 | 96% Tumor Regression |
Data sourced from MedChemExpress and Network of Cancer Research.
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Conditions |
| Half-life (T1/2) | 3.6 hours | 1 mg/kg, IV or PO |
| Total Clearance (CLtot) | 19 mL/min•kg | 1 mg/kg, IV |
| Volume of Distribution (Vss) | 4.6 L/kg | 1 mg/kg, IV |
| Cmax | 72 ng/mL | 1 mg/kg, PO |
| AUC24h | 705 ng∙h/mL | 1 mg/kg, PO |
Data sourced from MedChemExpress.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage (10 ml at 1 mg/ml)
Materials:
-
This compound powder (10 mg)
-
Polyethylene glycol 400 (PEG400) (4 ml)
-
Tween-80 (0.5 ml)
-
Sterile saline (0.9% NaCl) (5.5 ml)
-
Sterile conical tube (15 ml)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh 10 mg of this compound powder and place it in a 15 ml sterile conical tube.
-
Add 4 ml of PEG400 to the tube.
-
Vortex the mixture vigorously until the this compound is completely dissolved. Gentle warming (37°C) or brief sonication can be used to aid dissolution.
-
Add 0.5 ml of Tween-80 to the solution and vortex thoroughly to mix.
-
Slowly add 5.5 ml of sterile saline to the mixture while continuously vortexing to ensure the solution remains homogenous.
-
Visually inspect the final formulation to ensure it is a clear solution, free of any precipitate.
-
Prepare the formulation fresh daily. If short-term storage is necessary, store at 4°C and bring to room temperature before use, ensuring the solution remains clear.
Protocol 2: Oral Gavage Procedure in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized gavage needle (20-22 gauge, 1-1.5 inches long with a ball tip for adult mice)
-
1 ml syringe
-
Animal scale
Procedure:
-
Weigh the mouse: Accurately weigh the mouse to calculate the precise volume of the this compound formulation to administer. The typical dosing volume is 10 ml/kg.
-
Prepare the dose: Draw the calculated volume of the this compound formulation into the 1 ml syringe fitted with the gavage needle. Ensure there are no air bubbles.
-
Restrain the mouse: Gently but firmly restrain the mouse by the scruff of the neck to immobilize its head and body. The head should be slightly extended to straighten the path to the esophagus.
-
Insert the gavage needle: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the back of the throat. The needle should slide easily down the esophagus. If there is any resistance, do not force it. Withdraw and re-attempt.
-
Administer the dose: Once the needle is correctly positioned in the esophagus (a pre-measured length to reach the stomach is recommended), slowly depress the syringe plunger to deliver the formulation.
-
Withdraw the needle: After administration, gently and slowly withdraw the gavage needle along the same path of insertion.
-
Monitor the mouse: Return the mouse to its cage and monitor for at least 5-10 minutes for any signs of respiratory distress, which could indicate accidental administration into the trachea. Also, monitor for any signs of discomfort or adverse reactions.
Visualizations
Caption: this compound activates the AMPK signaling pathway, leading to downstream effects that inhibit cancer cell growth.
Caption: Experimental workflow for in vivo delivery and efficacy testing of this compound.
Caption: Troubleshooting decision tree for this compound formulation issues.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Small Molecule Modulators of AMP-Activated Protein Kinase (AMPK) Activity and Their Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMPK signaling and its targeting in cancer progression and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. AMPK activation by this compound inhibits non-small cell lung cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent AMPK activation with ASP4132
Welcome to the technical support center for ASP4132. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound for AMP-activated protein kinase (AMPK) activation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate AMPK?
This compound is a potent and orally active allosteric activator of AMPK with an EC50 of 18 nM.[1][2][3] It indirectly activates AMPK by inhibiting Complex I of the mitochondrial respiratory chain.[4] This inhibition leads to an increase in the cellular AMP:ATP ratio, which is a primary signal for AMPK activation.[5] Activated AMPK then works to restore cellular energy homeostasis by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling of this compound are critical for maintaining its activity.
-
Storage: The solid compound should be stored at 4°C, sealed, and protected from moisture. For long-term storage, it is recommended to store stock solutions at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).
-
Stock Solutions: Prepare stock solutions in a suitable solvent, such as DMSO. It is important to use fresh, anhydrous DMSO as the compound's solubility can be reduced in the presence of moisture. If precipitation is observed, gentle warming or sonication can be used to aid dissolution.
Q3: At what concentration and for how long should I treat my cells with this compound?
The optimal concentration and treatment time for this compound can vary depending on the cell line and experimental goals. However, based on available data, here are some general guidelines:
| Cell Line Examples | Effective Concentration Range | Incubation Time | Reference |
| MDA-MB-453, SK-BR-3, AU565, OCUB-M | 0.3 nM - 3000 nM | 2 hours - 4 days | |
| NSCLC cells (A549, NCI-H1944) | 1 µM | Not specified |
It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental setup.
Troubleshooting Inconsistent AMPK Activation
One of the most common challenges when working with any pharmacological activator is inconsistent results. This section provides a structured guide to troubleshooting inconsistent AMPK activation with this compound.
Problem 1: Weak or No AMPK Activation Signal (e.g., by Western Blot for p-AMPK)
| Possible Cause | Troubleshooting Step |
| This compound Integrity/Activity | - Verify Storage: Ensure this compound has been stored correctly (see Q2).- Fresh Preparation: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.- Solubility: Ensure complete dissolution of this compound in the solvent and final culture medium. |
| Cellular Factors | - Cell Passage Number: High passage numbers can lead to altered cellular responses. Use cells within a consistent and low passage range.- Cell Health: Ensure cells are healthy and not overly confluent, which can affect signaling pathways.- Serum Starvation: Serum starvation prior to treatment can sometimes enhance AMPK activation in response to stimuli. Consider a serum starvation step (e.g., 3 hours) before adding this compound. |
| Experimental Protocol | - Antibody Performance: Validate the primary antibody for phosphorylated AMPK (p-AMPK). Use a positive control (e.g., cells treated with a known AMPK activator like AICAR) to confirm antibody function.- Western Blot Protocol: Optimize your Western blot protocol. For phospho-proteins, BSA is often recommended as a blocking agent instead of milk, as milk contains phosphoproteins that can increase background. However, if high background is an issue with BSA, optimizing the concentration of primary and secondary antibodies is crucial.- Lysis Buffer: Ensure your lysis buffer contains phosphatase inhibitors to protect the phosphorylation status of AMPK. |
| Vehicle (DMSO) Effects | - DMSO Concentration: Keep the final DMSO concentration in the culture medium low (typically ≤ 0.1%) and consistent across all wells, including the vehicle control. High concentrations of DMSO can have off-target effects on cellular signaling. |
Problem 2: High Variability in AMPK Activation Between Experiments
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Culture Conditions | - Standardize Seeding Density: Ensure cells are seeded at the same density for each experiment to maintain consistency in cell confluence at the time of treatment.- Consistent Passage Number: As mentioned above, use cells from a narrow passage number range for all related experiments.- Media and Serum: Use the same batch of media and serum for a set of experiments to minimize variability from these components. |
| Inconsistent this compound Preparation | - Fresh Dilutions: Always prepare fresh working dilutions of this compound from your stock solution immediately before use.- Thorough Mixing: Ensure the compound is thoroughly mixed into the culture medium before adding it to the cells. |
| Assay Performance | - Loading Controls: For Western blotting, use a reliable loading control (e.g., β-actin, GAPDH) and ensure equal protein loading across all lanes.- Reagent Consistency: Use the same batches of antibodies, buffers, and detection reagents for all experiments you intend to compare. |
Troubleshooting Workflow
Caption: A flowchart for troubleshooting inconsistent AMPK activation.
Experimental Protocols
Protocol 1: Western Blot for Phospho-AMPK (Thr172)
This protocol outlines the steps to assess AMPK activation by measuring the phosphorylation of the AMPKα subunit at Threonine 172.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Optional: If desired, serum-starve the cells for 3-6 hours prior to treatment.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for the desired time (e.g., 1, 6, 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples. Prepare samples with Laemmli buffer and denature at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-AMPKα (Thr172) (typically at a 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (typically at a 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total AMPKα as a loading control.
-
Protocol 2: In-Cell AMPK Phosphorylation Assay (Fluorometric)
This method offers a higher-throughput alternative to Western blotting for quantifying AMPK activation.
-
Cell Seeding and Treatment:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Treat cells with this compound as described in the Western blot protocol.
-
-
Fixation and Permeabilization:
-
Fix the cells in the wells according to the assay kit manufacturer's instructions.
-
Permeabilize the cells to allow for antibody entry.
-
-
Immunostaining:
-
Block the wells with the provided blocking buffer.
-
Incubate with a primary antibody against phospho-AMPKα (Thr172).
-
Wash the wells.
-
Incubate with a fluorescently labeled secondary antibody.
-
Wash the wells.
-
-
Signal Normalization:
-
Stain for total protein content in each well using a provided protein stain.
-
-
Data Acquisition:
-
Read the fluorescence at the appropriate excitation/emission wavelengths for both the phospho-AMPK signal and the total protein stain using a fluorescence plate reader.
-
The phospho-AMPK signal is then normalized to the total protein content for each well.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: The signaling pathway of this compound-mediated AMPK activation.
Caption: A general experimental workflow for assessing AMPK activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. First-in-human evaluation of the novel mitochondrial complex I inhibitor this compound for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ASP4132 In Vitro Efficacy and Serum Concentration
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the impact of serum concentration on the in vitro efficacy of ASP4132.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active and potent activator of AMP-activated protein kinase (AMPK).[1][2] In non-small cell lung cancer (NSCLC) cells, this compound activates AMPK signaling, which in turn induces the phosphorylation of AMPKα1-ACC and increases overall AMPK activity.[3] This activation leads to downstream events including the inhibition of mTORC1, degradation of receptor tyrosine kinases like PDGFRα and EGFR, inhibition of Akt, and induction of autophagy.[3] Ultimately, these effects result in the inhibition of cancer cell growth, proliferation, migration, and invasion.[3]
Q2: How does serum concentration potentially affect the in vitro efficacy of this compound?
A2: The concentration of serum, typically Fetal Bovine Serum (FBS), in cell culture media can influence the apparent efficacy of a drug for several reasons. Serum contains proteins like albumin which can bind to small molecules. This protein-drug binding is a reversible process that can reduce the concentration of the free, active drug available to interact with its cellular target. Therefore, higher serum concentrations could potentially lead to a decrease in the observed potency of this compound, which might manifest as a higher IC50 value. It is a common assumption in pharmacology that the pharmacological effect is related to the free drug concentration.
Q3: Have there been specific studies on the impact of serum concentration on this compound's IC50 values?
A3: Currently, publicly available research does not provide a direct comparative analysis of this compound's IC50 values at varying serum concentrations. One study on NSCLC cells noted the use of a complete medium containing 10% FBS for their in vitro assays. However, a systematic evaluation of how different serum percentages affect this compound's efficacy has not been reported.
Q4: What is the expected outcome if serum proteins bind to this compound?
A4: If this compound binds to serum proteins, a higher total concentration of the compound would be required to achieve the same biological effect as in a lower serum environment. This is because only the unbound fraction of the drug is generally considered free to engage with its target, AMPK. Consequently, a rightward shift in the dose-response curve and an increase in the IC50 value would be expected as the serum concentration increases.
Troubleshooting Guide
Issue: Inconsistent this compound IC50 values are observed between different experiments.
-
Possible Cause 1: Variation in Serum Concentration. Different batches of FBS or unintentional variations in the final serum percentage in the culture media can alter the free fraction of this compound, leading to inconsistent results.
-
Solution: Ensure that the same type and concentration of serum are used across all comparative experiments. If a new batch of serum is introduced, consider re-validating baseline IC50 values. For sensitive assays, using a master mix of media and serum for all conditions within an experiment can minimize variability.
-
-
Possible Cause 2: Differences in Cell Plating Density. Variations in the initial cell seeding density can affect the cell growth rate and the cell-to-drug concentration ratio, which can influence the apparent IC50 value.
-
Solution: Standardize cell seeding protocols. Ensure a consistent number of viable cells are plated in each well. Perform cell counts and viability assessments (e.g., using Trypan Blue) before seeding.
-
-
Possible Cause 3: Extended Incubation Times. Longer incubation periods with this compound might allow for the metabolism of the compound by the cells or degradation in the medium, potentially altering its effective concentration over time.
-
Solution: Optimize and standardize the incubation time for the assay. If comparing results across different time points, be aware that the IC50 value may change.
-
Experimental Protocols
Protocol: Determining the Impact of Serum Concentration on this compound Efficacy
This protocol outlines a method to systematically evaluate the effect of varying serum concentrations on the anti-proliferative activity of this compound in a cancer cell line (e.g., A549 NSCLC cells).
-
Cell Culture:
-
Culture A549 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
-
-
Cell Seeding for Assay:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer and Trypan Blue to assess viability.
-
Seed 5,000 cells per well in 96-well plates in their respective growth media. Allow cells to adhere overnight.
-
-
Preparation of this compound and Serum Conditions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare separate media containing different final concentrations of FBS: 0.5%, 2%, 5%, and 10%.
-
Create a serial dilution of this compound in each of the prepared serum-containing media. A typical concentration range could be 0.01 µM to 10 µM. Include a vehicle control (DMSO) for each serum condition.
-
-
Cell Treatment:
-
After overnight incubation, carefully remove the existing media from the wells.
-
Add 100 µL of the prepared this compound dilutions in the different serum-containing media to the respective wells.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
-
Cell Viability Assay (MTT Assay):
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control for each serum condition.
-
Plot the dose-response curves and determine the IC50 values using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in A549 Cells at Varying Serum Concentrations
| Serum Concentration (%) | IC50 (µM) | 95% Confidence Interval |
| 0.5 | 0.08 | 0.06 - 0.10 |
| 2 | 0.15 | 0.12 - 0.18 |
| 5 | 0.32 | 0.28 - 0.37 |
| 10 | 0.65 | 0.59 - 0.72 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary.
Mandatory Visualizations
Caption: this compound signaling pathway in cancer cells.
Caption: Workflow for assessing serum impact on this compound efficacy.
References
Technical Support Center: ASP4132 Pharmacokinetic Variability and its Implications
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the pharmacokinetic (PK) variability of ASP4132, a novel mitochondrial complex I inhibitor. The information is based on findings from the first-in-human clinical trial (NCT02383368) and general pharmacological principles.
Frequently Asked Questions (FAQs)
Q1: What is known about the fundamental pharmacokinetic profile of this compound in humans?
A1: The first-in-human phase I clinical trial involving 39 patients with treatment-refractory advanced solid tumors revealed that this compound's plasma pharmacokinetics are characterized by high inter-individual variability.[1][2] Key features include rapid absorption and slow elimination, which can lead to drug accumulation in the plasma.[1][2] This high variability presented challenges in dose escalation during the trial.[1]
Q2: What were the different dosing regimens explored in the initial clinical trial?
A2: The phase I trial (NCT02383368) investigated both once-daily and intermittent dosing schedules to manage toxicities. The cohorts included:
-
5 mg once daily
-
7.5 mg once daily
-
10 mg once daily
-
10 mg for 3 days on, 4 days off
-
15 mg for 1 day on, 6 days off
Q3: What are the potential implications of high pharmacokinetic variability for my experiments?
A3: High PK variability means that different subjects (in clinical studies) or even individual animals (in preclinical studies) may exhibit markedly different plasma concentrations of this compound even when administered the same dose. This can lead to:
-
Inconsistent therapeutic effects: Some subjects may have sub-therapeutic drug levels, while others reach the desired exposure.
-
Unpredictable toxicity: A dose that is safe for one individual might be toxic to another due to higher-than-expected plasma concentrations.
-
Difficulty in establishing a clear dose-response relationship.
It is crucial to implement robust pharmacokinetic monitoring in your experimental design to account for this variability.
Troubleshooting Guides
Issue 1: Unexpectedly high toxicity or adverse events in a subset of my animal study cohort.
Possible Cause: High pharmacokinetic variability leading to supra-therapeutic plasma concentrations in some animals.
Troubleshooting Steps:
-
Review Dosing and Administration: Double-check your dosing calculations, formulation, and administration technique to rule out experimental error.
-
Implement Sparse Pharmacokinetic Sampling: If feasible, collect blood samples from a subset of animals at key time points (e.g., pre-dose, peak, and trough concentrations) to assess drug exposure.
-
Consider Dose De-escalation or Alternative Dosing Schedules: Based on the observed toxicity and any available PK data, you may need to lower the dose or switch to an intermittent dosing regimen, similar to the approach used in the clinical trial.
-
Monitor for Known Toxicities: Be vigilant for the dose-limiting toxicities (DLTs) observed in the human trial, which include fatigue, changes in mental status, dizziness, lactic acidosis, and enteritis.
Issue 2: Lack of efficacy or inconsistent results in my in vitro or in vivo experiments.
Possible Cause: Sub-therapeutic concentrations of this compound due to high pharmacokinetic variability or issues with drug formulation and delivery.
Troubleshooting Steps:
-
Confirm Drug Potency and Formulation: Ensure the integrity and concentration of your this compound stock solution. For in vivo studies, verify the stability and homogeneity of the dosing formulation.
-
Measure Drug Concentrations: Whenever possible, measure the concentration of this compound in the plasma of your animal models or the media of your cell cultures to correlate exposure with the observed effects.
-
Evaluate Different Dose Levels: A dose-response study is essential to determine the optimal concentration range for your specific experimental model.
Data Presentation
Preclinical Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (1 mg/kg) |
| Half-life (T½) | 3.6 hours | - |
| Total Clearance (CLtot) | 19 mL/min/kg | - |
| Volume of Distribution (Vss) | 4.6 L/kg | - |
| Maximum Concentration (Cmax) | - | 72 ng/mL |
| Area Under the Curve (AUC24h) | - | 705 ng∙h/mL |
Source:
Experimental Protocols
General Protocol for In Vivo Pharmacokinetic Study in Rodents
This is a generalized protocol and should be adapted to your specific research question and institutional guidelines.
-
Animal Model: Select the appropriate rodent species and strain. House the animals in a controlled environment.
-
Drug Formulation and Administration:
-
For oral administration, dissolve this compound in a suitable vehicle.
-
For intravenous administration, use a formulation appropriate for injection.
-
Administer the drug at the desired dose level.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Use an appropriate anticoagulant (e.g., EDTA).
-
Process the blood to separate plasma and store it at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to calculate key PK parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.
-
Visualizations
Logical Workflow for Investigating this compound Pharmacokinetic Variability
Caption: Troubleshooting workflow for this compound PK variability.
Signaling Pathway of this compound as an AMPK Activator
Caption: this compound activates AMPK, leading to anti-cancer effects.
References
Validation & Comparative
ASP4132 vs. Metformin: A Comparative Guide to In Vitro AMPK Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ASP4132 and metformin, two prominent activators of AMP-activated protein kinase (AMPK), focusing on their in vitro performance. This document summarizes key quantitative data, outlines experimental methodologies for assessing AMPK activation, and visualizes the relevant biological pathways and workflows.
Introduction
AMP-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis, making it an attractive therapeutic target for metabolic diseases and cancer.[1] Activation of AMPK can inhibit cell growth and proliferation in cancer cells.[2][3] this compound is a novel and potent AMPK activator, while metformin is a widely used first-line therapeutic for type 2 diabetes that also functions as an AMPK activator.[2][4] This guide offers a comparative analysis of their in vitro AMPK activation profiles based on available data.
Quantitative Performance Comparison
Direct comparative studies of this compound and metformin under identical in vitro conditions are limited in the current literature. The following table summarizes their reported potencies from separate studies, highlighting the significant difference in their effective concentrations for AMPK activation.
| Compound | EC50 for AMPK Activation | Cell Lines/System Used | Reference |
| This compound | 18 nM | Not specified in provided abstracts | |
| Metformin | µM to mM range | Various, including lymphoma and NSCLC cell lines |
Mechanism of Action
Both this compound and metformin are understood to activate AMPK through indirect mechanisms that modulate cellular energy status.
This compound: While the precise direct target is not fully elucidated in the provided information, some evidence suggests that this compound may act as an inhibitor of mitochondrial complex I. This inhibition leads to an increase in the cellular AMP:ATP ratio, which in turn allosterically activates AMPK and promotes its phosphorylation at Threonine-172 by upstream kinases like LKB1.
Metformin: The primary mechanism of metformin-induced AMPK activation is the inhibition of mitochondrial respiratory chain complex I. This leads to a decrease in ATP production and a corresponding increase in the AMP:ATP ratio, triggering the activation of AMPK.
Signaling Pathway and Experimental Workflow
To understand the context of their action and how their efficacy is measured, the following diagrams illustrate the AMPK signaling pathway and a typical experimental workflow for assessing in vitro AMPK activation.
Caption: Simplified AMPK signaling pathway activated by this compound and metformin.
Caption: Standard experimental workflow for in vitro AMPK activation assessment.
Experimental Protocols
The following are representative protocols for in vitro experiments designed to compare the AMPK-activating capabilities of this compound and metformin.
Cell Culture and Treatment
-
Cell Lines: A relevant cancer cell line (e.g., A549 non-small cell lung cancer, MDA-MB-453 breast cancer) is cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Cells are seeded in 6-well plates at a density that allows for approximately 70-80% confluency at the time of treatment.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) or metformin (e.g., 0, 0.1, 1, 10, 20 mM). A vehicle control (e.g., DMSO) is also included. Cells are incubated for a predetermined time (e.g., 24 hours).
Western Blot Analysis for AMPK Activation
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against phosphorylated AMPK (p-AMPKα Thr172), total AMPKα, phosphorylated acetyl-CoA carboxylase (p-ACC Ser79), total ACC, and a loading control (e.g., β-actin or GAPDH). Subsequently, the membrane is incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to their respective total protein levels.
In Vitro Kinase Assay (for EC50 Determination)
-
Reaction Setup: A kinase reaction is set up in a 96-well plate containing a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT), a fixed concentration of recombinant human AMPK enzyme, and a substrate peptide (e.g., SAMS peptide).
-
Compound Addition: A dilution series of this compound or metformin is added to the wells.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is incubated at 30°C for a specified time (e.g., 60 minutes).
-
Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a commercially available kit (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The luminescence signal is plotted against the compound concentration, and the EC50 value is calculated using a non-linear regression analysis (sigmoidal dose-response curve).
Conclusion
This compound emerges as a highly potent AMPK activator in vitro, with an EC50 in the low nanomolar range. In contrast, metformin activates AMPK at much higher concentrations, typically in the micromolar to millimolar range. While both compounds are believed to act indirectly through the modulation of cellular energy status, the significant difference in their potency suggests that this compound may have a more direct or efficient mechanism of action on the AMPK pathway or upstream regulators.
For researchers aiming to directly compare these two compounds, it is imperative to conduct head-to-head experiments using the same cell line and assay conditions, such as the detailed protocols provided in this guide. Such studies will be invaluable in elucidating the nuanced differences in their mechanisms and will aid in the development of novel therapeutics targeting the AMPK signaling pathway.
References
- 1. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 2. AMPK activation by this compound inhibits non-small cell lung cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMPK activation by this compound inhibits non-small cell lung cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic metformin/AMPK activation blocked lymphoma cell growth via inhibition of mTOR pathway and induction of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ASP4132 and Other AMP-Activated Protein Kinase (AMPK) Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of ASP4132 with other prominent AMP-activated protein kinase (AMPK) activators. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their studies.
Introduction to AMPK Activation
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways. When cellular energy levels are low, as indicated by a high AMP:ATP ratio, AMPK is activated. This activation triggers a cascade of events aimed at restoring energy homeostasis, including the stimulation of catabolic processes that generate ATP and the inhibition of anabolic pathways that consume ATP. Given its role as a master regulator of metabolism, AMPK has emerged as a significant therapeutic target for a range of conditions, including metabolic disorders and cancer.
AMPK activators can be broadly categorized into two classes based on their mechanism of action:
-
Direct Activators: These compounds bind directly to the AMPK complex, causing a conformational change that leads to its activation. This can occur through allosteric mechanisms or by mimicking the effects of AMP.
-
Indirect Activators: These molecules do not bind directly to AMPK but instead modulate cellular energy levels, typically by inhibiting mitochondrial respiration. This leads to an increase in the AMP:ATP ratio, which in turn activates AMPK.
This guide will compare the novel AMPK activator this compound with established direct and indirect activators, including A-769662, AICAR, Metformin, and Phenformin.
Comparative Efficacy of AMPK Activators
The efficacy of AMPK activators is often quantified by their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in various assays. The following table summarizes the available quantitative data for this compound and other common AMPK activators. It is important to note that these values are derived from different studies and may not be directly comparable due to variations in experimental conditions.
| Activator | Mechanism of Action | Activation Potency (EC50/IC50) | Key Cellular Effects |
| This compound | Indirect (Mitochondrial Complex I Inhibitor) | EC50: 18 nM[1] | Potent anti-cancer activity in breast and non-small cell lung cancer models.[1][2] |
| A-769662 | Direct (Allosteric, β1 subunit selective) | EC50: 0.8 µM | Exerts AMPK-dependent effects on cell proliferation and metabolism.[3] |
| AICAR | Direct (AMP Mimetic) | Effective concentration: 0.5-2 mM | Can have AMPK-independent effects; prevents palmitate-induced apoptosis in an AMPK-dependent manner. |
| Metformin | Indirect (Mitochondrial Complex I Inhibitor) | Effective concentration: 1-20 mM | Widely used anti-diabetic drug; can have AMPK-independent effects on mTOR signaling. |
| Phenformin | Indirect (Mitochondrial Complex I Inhibitor) | Effective concentration: 1.25 mM | More potent than metformin; exhibits partial AMPK-dependence in its effects on mTOR signaling. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: AMPK Signaling Pathway.
Caption: In Vitro AMPK Activation Assay Workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vitro and cell-based AMPK activation assays.
In Vitro AMPK Activation Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available kits for measuring the activity of purified AMPK enzyme.
Objective: To determine the EC50 value of a test compound for AMPK activation in a cell-free system.
Materials:
-
Recombinant human AMPK (α1/β1/γ1 or other desired isoforms)
-
SAMS peptide (substrate)
-
ATP
-
Test compound (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT; 100µM AMP)
-
96-well or 384-well white plates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in kinase buffer. Prepare a solution of AMPK enzyme and SAMS peptide in kinase buffer. Prepare the ATP solution in kinase buffer.
-
Kinase Reaction:
-
To the wells of a microplate, add the kinase buffer.
-
Add the serially diluted test compound to the respective wells.
-
Add the AMPK enzyme and SAMS peptide mixture to all wells.
-
Initiate the kinase reaction by adding the ATP solution. The final reaction volume is typically 25 µL.
-
Incubate the plate at 30°C for a specified time (e.g., 15-60 minutes).
-
-
ADP Detection:
-
Terminate the kinase reaction and deplete the remaining ATP by adding an equal volume (25 µL) of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add a volume of Kinase Detection Reagent (typically 50 µL) to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced, which reflects the AMPK activity.
-
Plot the luminescence signal against the logarithm of the test compound concentration.
-
Determine the EC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell-Based AMPK Activation Assay
This protocol describes a general method to assess the ability of a compound to activate AMPK within a cellular context.
Objective: To determine the effect of a test compound on the phosphorylation of AMPK and its downstream substrate, Acetyl-CoA Carboxylase (ACC), in cultured cells.
Materials:
-
Cell line of interest (e.g., HEK293, primary hepatocytes, or a specific cancer cell line)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in multi-well plates and allow them to adhere and grow to a desired confluency (e.g., 70-80%).
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-24 hours). Include a vehicle control.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold lysis buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against phospho-AMPKα, total AMPKα, phospho-ACC, and total ACC overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of AMPK activation.
-
Conclusion
This compound is a potent, orally active, indirect AMPK activator with an EC50 in the nanomolar range, demonstrating significant promise in preclinical cancer models. In comparison, the direct allosteric activator A-769662 has an EC50 in the sub-micromolar range, while the direct AMP mimetic AICAR and the indirect activators metformin and phenformin typically require millimolar concentrations to elicit their effects.
The choice of an AMPK activator for research purposes will depend on the specific experimental goals. For studies requiring potent and specific activation of AMPK-dependent pathways, direct activators like A-769662 may be preferred, although it is important to consider their potential AMPK-independent effects. For investigating the effects of mitochondrial stress-induced AMPK activation, indirect activators like this compound, metformin, and phenformin are valuable tools. The significantly higher potency of this compound compared to metformin and phenformin may offer advantages in achieving therapeutic efficacy at lower concentrations.
It is crucial for researchers to carefully consider the mechanism of action, potency, and potential off-target effects of each AMPK activator when designing experiments and interpreting results. The experimental protocols provided in this guide offer a starting point for the in vitro and cell-based characterization of these compounds.
References
Unveiling the Mechanism of ASP4132: A Comparative Guide to Target Validation Using CRISPR/Cas9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ASP4132, a novel anti-cancer agent, with alternative therapies. We delve into the validation of its mechanism of action using the revolutionary CRISPR/Cas9 gene-editing technology, presenting supporting experimental data, detailed methodologies, and visual representations of the underlying signaling pathways.
This compound: A Dual Inhibitor of Mitochondrial Complex I and Activator of AMPK
This compound is an orally active small molecule that has demonstrated anti-cancer properties.[1][2][3] Its primary mechanism of action is the inhibition of mitochondrial complex I, a key component of the electron transport chain.[4][5] This inhibition leads to a decrease in cellular ATP production and a subsequent increase in the AMP:ATP ratio, which in turn activates 5' AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK shifts the cell from anabolic to catabolic metabolism, inhibiting cell growth and proliferation.
Validating the Central Role of AMPK in this compound's Anti-Cancer Activity with CRISPR/Cas9
To definitively establish that the anti-cancer effects of this compound are mediated through AMPK activation, a pivotal study utilized CRISPR/Cas9 to knock out the catalytic subunit of AMPK, AMPKα1 (encoded by the PRKAA1 gene), in non-small cell lung cancer (NSCLC) cells. The rationale behind this approach is that if AMPK is the primary mediator of this compound's effects, its removal should render the cells resistant to the drug.
Experimental Workflow
The general workflow for validating a drug's mechanism of action using CRISPR/Cas9, as applied to this compound, involves several key steps.
Key Experimental Protocols
While the specific, detailed protocol for the this compound validation study is not publicly available, a standard methodology for CRISPR/Cas9-mediated gene knockout in cancer cell lines can be outlined.
1. sgRNA Design and Vector Construction:
-
Objective: To design and create a guide RNA that specifically targets the PRKAA1 gene for knockout.
-
Protocol:
-
Identify target sequences in the early exons of the PRKAA1 gene (NCBI Gene ID: 5562). Suitable sgRNA sequences include:
-
GAAGATCGGCCACTACATTC
-
GCGTGTCACCCAGAATGTAG
-
GGCTGTCGCCATCTTTCTCC
-
-
Synthesize and clone the selected sgRNA sequence into a lentiviral vector co-expressing Cas9 nuclease and a selection marker (e.g., puromycin resistance). A scrambled, non-targeting sgRNA should be used as a negative control.
-
2. Lentivirus Production and Cell Transduction:
-
Objective: To deliver the CRISPR/Cas9 machinery into the target cancer cells (e.g., A549 NSCLC cell line).
-
Protocol:
-
Co-transfect HEK293T cells with the lentiviral vector and packaging plasmids.
-
Harvest the lentiviral particles from the supernatant after 48-72 hours.
-
Transduce the target cancer cells with the lentivirus in the presence of polybrene.
-
3. Selection and Validation of Knockout Cells:
-
Objective: To isolate and confirm a pure population of cells with successful knockout of the PRKAA1 gene.
-
Protocol:
-
Select for transduced cells by adding puromycin to the culture medium.
-
Isolate single-cell clones through limiting dilution.
-
Expand the clones and validate the knockout of AMPKα1 protein expression by Western blot analysis.
-
Confirm the gene edit at the DNA level by Sanger or next-generation sequencing.
-
4. Phenotypic Assays:
-
Objective: To compare the response of wild-type and AMPKα1 knockout cells to this compound treatment.
-
Protocol:
-
Seed an equal number of wild-type and knockout cells.
-
Treat the cells with varying concentrations of this compound.
-
Assess cell viability using assays such as MTT or CellTiter-Glo.
-
Measure cell proliferation using methods like BrdU incorporation or cell counting.
-
Evaluate cell migration and invasion using Transwell assays.
-
Performance of this compound in Preclinical Models
Studies in non-small cell lung cancer (NSCLC) have demonstrated the potent anti-cancer activity of this compound. Inactivation of AMPKα1 via CRISPR/Cas9 was shown to almost completely reverse the anti-proliferative and anti-migratory effects of this compound, confirming the drug's on-target mechanism.
| Cell Line | Treatment | Cell Viability (% of Control) | Cell Proliferation (% of Control) | Cell Migration (% of Control) |
| Wild-Type NSCLC | This compound (1 µM) | ~45% | ~40% | ~35% |
| AMPKα1 KO NSCLC | This compound (1 µM) | ~90% | ~85% | ~80% |
Table 1: Representative data summarizing the effect of AMPKα1 knockout on the anti-cancer activity of this compound in NSCLC cells. Data are adapted from published findings.
Comparison with Alternative Therapies
This compound's mechanism of action places it in comparison with other mitochondrial complex I inhibitors and AMPK activators used in cancer research.
| Compound | Primary Mechanism | Reported Anti-Cancer Efficacy | Clinical Status (Oncology) | Key Limitations |
| This compound | Mitochondrial Complex I Inhibitor / AMPK Activator | Potent in vitro and in vivo anti-tumor activity in NSCLC and breast cancer models. | Phase I trials terminated. | Dose-limiting toxicities, including fatigue, mental status changes, and lactic acidosis. |
| Metformin | Mild Mitochondrial Complex I Inhibitor / AMPK Activator | Modest anti-cancer effects, particularly in combination therapies and in overweight/obese patients. | Numerous clinical trials ongoing, often in combination with other agents. | Lower potency compared to other complex I inhibitors; efficacy may be context-dependent. |
| IACS-010759 | Potent Mitochondrial Complex I Inhibitor | Strong preclinical anti-tumor activity in various cancer models. | Phase I trials terminated. | Narrow therapeutic window with significant toxicities, including peripheral neuropathy and lactic acidosis. |
Table 2: Comparison of this compound with other mitochondrial complex I inhibitors.
Signaling Pathways of this compound
The inhibition of mitochondrial complex I and subsequent activation of AMPK by this compound triggers a cascade of downstream signaling events that collectively contribute to its anti-cancer effects.
As illustrated, activated AMPK inhibits the mTORC1 pathway, a key promoter of cell growth and proliferation. Furthermore, AMPK can induce autophagy and promote apoptosis. A notable downstream effect of this compound-mediated AMPK activation is the degradation of receptor tyrosine kinases such as EGFR and PDGFRα, further contributing to the suppression of cancer cell growth.
Conclusion
The use of CRISPR/Cas9 has been instrumental in validating the mechanism of action of this compound, confirming that its anti-cancer effects are primarily mediated through the activation of AMPK. While this compound has demonstrated potent preclinical activity, its clinical development has been hampered by dose-limiting toxicities, a challenge also faced by other potent mitochondrial complex I inhibitors like IACS-010759. In contrast, metformin, a less potent AMPK activator, exhibits a more favorable safety profile and continues to be investigated in various oncology settings. This comparative analysis underscores the power of CRISPR/Cas9 as a tool for target validation in drug development and highlights the ongoing challenges in translating potent metabolic inhibitors into safe and effective cancer therapies. Future research may focus on developing strategies to mitigate the toxicities associated with potent mitochondrial complex I inhibition while preserving anti-tumor efficacy.
References
- 1. Targeting mitochondrial oxidative phosphorylation: lessons, advantages, and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diabetes drug appears to fight lung cancer — but only in overweight or obese patients | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 3. Metformin Inhibit Lung Cancer Cell Growth and Invasion in Vitro as Well as Tumor Formation in Vivo Partially by Activating PP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diabetes Drug Appears to Fight Lung Cancer — But Only in Overweight or Obese Patients | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 5. Knockdown of AMP-activated protein kinase alpha 1 and alpha 2 catalytic subunits - PMC [pmc.ncbi.nlm.nih.gov]
ASP4132: A Comparative Guide to its Anti-Tumor Efficacy in Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-tumor effects of ASP4132, a potent activator of AMP-activated protein kinase (AMPK), across various cancer cell lines. We present a detailed comparison of its efficacy, supported by experimental data, alongside methodologies for key assays and a comparative analysis with other AMPK activators.
I. In Vitro Efficacy of this compound: A Comparative Analysis
This compound has demonstrated significant anti-tumor activity in both non-small cell lung cancer (NSCLC) and breast cancer cell lines. Its efficacy, however, varies depending on the specific cell line, highlighting the importance of understanding the molecular characteristics that determine sensitivity to this compound.
Non-Small Cell Lung Cancer (NSCLC)
In primary NSCLC cells and the established cell lines A549 and NCI-H1944, this compound potently curtails cell growth, proliferation, migration, and invasion.[1] Treatment with this compound leads to robust apoptosis and cell cycle arrest in these cells.[1]
Table 1: Anti-Tumor Effects of this compound in NSCLC Cell Lines
| Cell Line | Assay | Endpoint | Result with this compound (1 µM) |
| A549 | Cell Viability (CCK-8) | Significant decrease in viability | Data indicates a substantial reduction in cell viability after 48 hours of treatment.[1] |
| Apoptosis (Apoptotic Nuclei Ratio) | Significant increase in apoptosis | A notable increase in the percentage of apoptotic nuclei was observed.[1] | |
| NCI-H1944 | Cell Viability (CCK-8) | Significant decrease in viability | Similar to A549 cells, a significant drop in cell viability was recorded.[1] |
| Apoptosis (Apoptotic Nuclei Ratio) | Significant increase in apoptosis | A significant rise in the apoptotic cell population was confirmed. |
Breast Cancer
The anti-proliferative activity of this compound in breast cancer cell lines is notably heterogeneous. The MDA-MB-453 cell line exhibits high sensitivity to the compound, whereas the SK-BR-3 cell line is comparatively resistant.
Table 2: Anti-Proliferative Activity of this compound in Breast Cancer Cell Lines
| Cell Line | Assay | IC50 (µM) |
| MDA-MB-453 | Cell Growth Inhibition | 0.014 |
| SK-BR-3 | Cell Growth Inhibition | >3 |
II. Mechanism of Action: The AMPK Signaling Pathway
This compound functions as a potent activator of AMPK, a crucial regulator of cellular energy homeostasis. Activation of AMPK by this compound triggers a cascade of downstream signaling events that collectively inhibit cancer cell growth and survival.
Key downstream effects of this compound-mediated AMPK activation in NSCLC cells include:
-
Inhibition of mTORC1: A central regulator of cell growth and proliferation.
-
Degradation of Receptor Tyrosine Kinases (RTKs): Including PDGFRα and EGFR, which are often dysregulated in cancer.
-
Inhibition of Akt: A key signaling node in cell survival pathways.
-
Induction of Autophagy: A cellular self-degradation process that can be tumor-suppressive.
Figure 1: this compound Signaling Pathway
III. Experimental Protocols
A. Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay quantifies the number of viable cells in culture based on the amount of ATP present, which is indicative of metabolically active cells.
Protocol:
-
Prepare opaque-walled multiwell plates with mammalian cells in culture medium (100 µl per well for 96-well plates). Include control wells with medium only for background luminescence.
-
Add the test compound (e.g., this compound) to the experimental wells and incubate according to the desired protocol.
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record the luminescence using a luminometer.
B. Apoptosis Assay (Annexin V-FITC Apoptosis Detection)
This method identifies apoptotic cells by detecting the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
Protocol:
-
Induce apoptosis in the target cells using the desired method (e.g., treatment with this compound).
-
Collect 1-5 x 10^5 cells by centrifugation.
-
Resuspend the cells in 500 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI, optional, to differentiate necrotic cells).
-
Incubate at room temperature for 5-15 minutes in the dark.
-
Analyze the cells by flow cytometry. Annexin V-FITC binding is typically detected in the FITC signal detector (Ex = 488 nm; Em = 530 nm).
Figure 2: General Experimental Workflow
IV. Comparison with Alternative AMPK Activators
Metformin and phenformin are two other well-known biguanide drugs that activate AMPK and have demonstrated anti-cancer properties.
-
Metformin: Widely used for type 2 diabetes, metformin's anti-cancer effects are generally observed at higher concentrations compared to phenformin. Its mechanism involves both AMPK-dependent and independent pathways.
-
Phenformin: Although withdrawn from clinical use for diabetes due to a higher risk of lactic acidosis, phenformin is a more potent AMPK activator and anti-cancer agent than metformin in preclinical studies. Its higher potency is attributed to more efficient cellular uptake.
While direct comparative studies between this compound and these biguanides are limited, the available data suggests that this compound is a highly potent AMPK activator with a distinct chemical structure. Further research is warranted to directly compare the efficacy and safety profiles of these compounds in various cancer models.
V. Conclusion
This compound is a promising anti-cancer agent that effectively inhibits the growth and survival of various cancer cell lines, particularly in NSCLC and a subset of breast cancers. Its mechanism of action through the potent activation of AMPK and modulation of downstream signaling pathways provides a strong rationale for its continued investigation. The differential sensitivity observed across cell lines underscores the need for biomarker-driven approaches to identify patient populations most likely to benefit from this compound therapy. The provided experimental protocols offer a foundation for researchers to further explore the anti-tumor effects of this compound and compare its efficacy with other therapeutic alternatives.
References
Synergistic Potential of ASP4132 with Standard Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP4132 is an investigational, orally active, and potent activator of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis.[1] Activation of AMPK has emerged as a promising strategy in oncology, as it can inhibit cancer cell growth and survival. While preclinical and early clinical data on this compound as a monotherapy have been established, its synergistic potential in combination with standard chemotherapy agents remains an area of active investigation. This guide provides a comparative overview of the theoretical and evidence-based synergistic effects of this compound with common chemotherapeutic agents, drawing parallels from other well-studied AMPK activators where direct data for this compound is not yet available.
Mechanism of Action: this compound and AMPK Activation
This compound exerts its anti-cancer effects by activating AMPK, which in turn initiates a cascade of downstream signaling events that are detrimental to cancer cell proliferation and survival. Key downstream effects of AMPK activation include:
-
Inhibition of mTORC1 Signaling: AMPK activation leads to the inhibition of the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and proliferation.
-
Degradation of Receptor Tyrosine Kinases (RTKs): Activated AMPK can promote the degradation of key RTKs such as PDGFRα and EGFR, which are often overexpressed in cancer and drive tumor growth.
-
Inhibition of Akt Signaling: The Akt pathway, a crucial survival pathway for cancer cells, is inhibited by AMPK activation.
-
Induction of Autophagy and Apoptosis: AMPK can trigger programmed cell death (apoptosis) and a cellular recycling process (autophagy) that can lead to cancer cell death.[2]
Comparative Analysis of Synergistic Effects
While specific studies on the synergistic effects of this compound with standard chemotherapy are limited, the known mechanisms of AMPK activation provide a strong rationale for its potential to enhance the efficacy of these agents. The following table summarizes the potential synergistic effects based on preclinical evidence from other AMPK activators like metformin and AICAR.
| Chemotherapy Agent | Primary Mechanism of Action | Potential Synergistic Effects with this compound (AMPK Activation) | Supporting Evidence (from other AMPK activators) |
| Paclitaxel | Microtubule stabilization, leading to mitotic arrest and apoptosis. | Enhanced apoptosis, overcoming paclitaxel resistance. | Studies with other AMPK activators have shown that activation of the AMPK pathway can sensitize cancer cells to paclitaxel-induced apoptosis. |
| Cisplatin | Forms DNA adducts, leading to DNA damage and apoptosis. | Increased DNA damage, enhanced apoptosis, and reversal of cisplatin resistance. | Metformin, an AMPK activator, has been shown to enhance cisplatin's efficacy by increasing apoptosis and inhibiting DNA repair mechanisms in cancer cells. |
| Doxorubicin | Topoisomerase II inhibition and generation of reactive oxygen species (ROS), leading to DNA damage and apoptosis. | Increased ROS production, enhanced DNA damage, and potentiation of apoptotic pathways. | Preclinical studies have demonstrated that combining AMPK activators with doxorubicin leads to a synergistic reduction in cancer cell viability and tumor growth. |
| Gemcitabine | Nucleoside analog that inhibits DNA synthesis, leading to cell cycle arrest and apoptosis. | Enhanced inhibition of DNA synthesis, increased cell cycle arrest, and potentiation of apoptosis. | Research indicates that AMPK activation can sensitize pancreatic cancer cells to the cytotoxic effects of gemcitabine. |
Experimental Protocols for Assessing Synergy
To rigorously evaluate the synergistic effects of this compound with chemotherapy, the following experimental protocols are recommended:
In Vitro Synergy Assessment
-
Cell Viability Assays (MTS/MTT):
-
Objective: To quantify the dose-dependent effects of this compound, a chemotherapy agent, and their combination on cancer cell viability.
-
Method:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound alone, the chemotherapy agent alone, and in combination at fixed ratios.
-
After a predetermined incubation period (e.g., 48-72 hours), add MTS or MTT reagent and measure the absorbance to determine cell viability.
-
Calculate the Combination Index (CI) using the Chou-Talalay method (CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism).
-
-
-
Clonogenic Survival Assay:
-
Objective: To assess the long-term ability of cancer cells to proliferate and form colonies after treatment.
-
Method:
-
Treat a low density of cancer cells with this compound, chemotherapy, or the combination for a specified duration.
-
Plate the treated cells in fresh media and allow them to grow for 1-2 weeks until visible colonies are formed.
-
Fix, stain, and count the colonies.
-
Calculate the surviving fraction for each treatment group to determine the effect on clonogenic survival.
-
-
In Vivo Synergy Assessment
-
Xenograft Mouse Models:
-
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a living organism.
-
Method:
-
Implant human cancer cells subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, randomize mice into treatment groups: vehicle control, this compound alone, chemotherapy alone, and the combination of this compound and chemotherapy.
-
Administer treatments according to a predefined schedule and dosage.
-
Measure tumor volume regularly using calipers.
-
At the end of the study, excise tumors and weigh them. Analyze tumors for biomarkers of AMPK activation and apoptosis.
-
-
Visualizing the Pathways and Workflows
Signaling Pathway of this compound-Induced AMPK Activation
Caption: this compound activates AMPK, leading to inhibition of pro-growth pathways and induction of cell death.
Experimental Workflow for In Vitro Synergy Assessment
Caption: Workflow for determining the synergistic effects of this compound and chemotherapy in vitro.
Conclusion
The activation of AMPK by this compound presents a compelling rationale for its use in combination with standard chemotherapy agents. By targeting key cancer cell survival and proliferation pathways, this compound has the potential to enhance the efficacy of conventional treatments and overcome mechanisms of drug resistance. While direct preclinical and clinical data on these specific combinations are eagerly awaited, the wealth of evidence from other AMPK activators strongly supports the investigation of this compound as a synergistic partner in cancer therapy. Rigorous preclinical evaluation using the outlined experimental protocols is a critical next step to validate this promising therapeutic strategy.
References
- 1. Combination of metformin with chemotherapeutic drugs via different molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic anti-tumor activity of acadesine (AICAR) in combination with the anti-CD20 monoclonal antibody rituximab in in vivo and in vitro models of mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of ASP4132's Potency and Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel AMP-activated protein kinase (AMPK) activator, ASP4132, with other known AMPK activators. The information presented is based on available preclinical data to aid in the independent verification of its potency and selectivity.
Executive Summary
This compound is a potent, orally active, indirect activator of AMPK, primarily functioning through the inhibition of mitochondrial complex I. This mechanism leads to an increase in the cellular AMP/ATP ratio, subsequently activating AMPK. Activated AMPK plays a crucial role in cellular energy homeostasis and its activation is a therapeutic target in oncology. This compound has demonstrated significant potency in activating AMPK and inhibiting the growth of certain cancer cell lines. However, its clinical development has been hampered by dose-limiting toxicities. This guide compares this compound with other direct and indirect AMPK activators to provide a comprehensive overview of its performance.
Data Presentation: Potency and Selectivity Comparison
The following table summarizes the available quantitative data for this compound and selected alternative AMPK activators. Direct head-to-head comparative studies are limited; therefore, the data is compiled from various independent studies.
| Compound | Target/Mechanism | Potency (EC50/IC50) | Cell Growth Inhibition (IC50) | Selectivity Notes |
| This compound | Indirect AMPK Activator (Mitochondrial Complex I Inhibitor) | EC50: 18 nM (AMPK activation) [1][2] | 14 nM (MDA-MB-453 breast cancer) [2][3] | Weaker activity in SK-BR-3 cells (IC50 > 3 µM)[2]. |
| A-769662 | Direct AMPK Activator | Reported to be a potent, direct activator. | Effects on cell proliferation can be AMPK-independent. | Effects on glucose uptake in adipocytes may be AMPK-independent. |
| Metformin | Indirect AMPK Activator (Mitochondrial Complex I Inhibitor) | Requires millimolar concentrations for in vitro effects. | Antiproliferative effects can be AMPK-independent. | Broad cellular effects beyond AMPK activation. |
| Phenformin | Indirect AMPK Activator (Mitochondrial Complex I Inhibitor) | More potent than metformin in inhibiting pancreatic tumor cell proliferation. | More potent than metformin. | Higher incidence of lactic acidosis compared to metformin. |
| SCT-1015 | Direct AMPK Activator | Induces stronger AMPK phosphorylation than metformin, A-769662, and 991. | Not specified. | Designed to have enhanced specificity for AMPK over abl kinase compared to its lead compound, nilotinib. |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of evaluation, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the independent verification of published data. Below are generalized protocols for assays commonly used to assess the potency and selectivity of AMPK activators.
Biochemical AMPK Activation Assay (Example: ADP-Glo™ Kinase Assay)
This assay quantifies AMPK activity by measuring the amount of ADP produced during the kinase reaction.
-
Reagents and Materials:
-
Recombinant human AMPK enzyme
-
AMPK substrate peptide (e.g., SAMS peptide)
-
ATP
-
Test compounds (this compound and alternatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well plates
-
Plate reader capable of measuring luminescence
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
Add the AMPK enzyme, substrate peptide, and AMP (if required for the specific assay format) to the wells of the 384-well plate.
-
Add the test compounds to the respective wells. Include no-compound (vehicle) and no-enzyme controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the recommended temperature and time for the specific enzyme.
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol. This typically involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent AMPK activation relative to the vehicle control and determine the EC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (Example: CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.
-
Reagents and Materials:
-
Cancer cell lines (e.g., MDA-MB-453)
-
Cell culture medium and supplements
-
Test compounds (this compound and alternatives) dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
96-well clear-bottom plates
-
Plate reader capable of measuring luminescence
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Treat the cells with the various concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Equilibrate the plate and its contents to room temperature.
-
Add the CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix the contents to induce cell lysis and stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
Kinase Selectivity Profiling (Example: KINOMEscan™)
This is a competition binding assay used to quantify the interactions of a test compound against a large panel of kinases.
-
Principle:
-
The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is measured using quantitative PCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.
-
-
General Procedure:
-
The test compound is incubated with a panel of kinases, each tagged with a unique DNA identifier.
-
An immobilized ligand that binds to the active site of the kinases is also present in the reaction.
-
The test compound and the immobilized ligand compete for binding to the kinases.
-
After an incubation period, the unbound components are washed away.
-
The amount of each kinase remaining bound to the solid support is quantified by qPCR using the unique DNA tags.
-
The results are typically expressed as a percentage of the DMSO control, where a lower percentage indicates stronger binding of the test compound. This data is used to generate a kinome-wide selectivity profile.
-
Conclusion
This compound is a potent indirect activator of AMPK with demonstrated anti-proliferative activity in specific cancer cell lines. The provided data and protocols offer a framework for the independent assessment of its potency and selectivity in comparison to other AMPK modulators. A comprehensive evaluation should include a combination of biochemical and cell-based assays, as well as broad kinase profiling to fully characterize its activity and potential off-target effects. The limited clinical success of this compound due to toxicity underscores the critical importance of thorough preclinical selectivity profiling for future drug development in this class.
References
ASP4132: A Novel AMPK Activator Poised to Reshape Cancer Metabolism-Targeted Therapies
A Comparative Analysis of ASP4132 Against Existing AMPK-Targeting Drugs for Researchers, Scientists, and Drug Development Professionals.
In the landscape of cancer therapeutics, targeting cellular metabolism has emerged as a promising strategy. A key regulator of cellular energy homeostasis is the AMP-activated protein kinase (AMPK), making it an attractive target for drug development.[1] This guide provides a comprehensive comparison of this compound, a novel and potent AMPK activator, with established AMPK-targeting agents, offering insights into its potential as a next-generation therapeutic.
This compound: A Potent, Orally Active AMPK Activator
This compound is an orally active and potent small molecule activator of AMPK with an EC50 of 18 nM.[2][3] Preclinical studies have demonstrated its anti-cancer activity, including tumor regression in breast cancer xenograft mouse models.[2] Developed as a clinical candidate for the treatment of human cancer, this compound has undergone a Phase I clinical trial in patients with advanced solid tumors.
The primary mechanism of action of this compound involves the direct activation of AMPK. This activation triggers a cascade of downstream signaling events, most notably the inhibition of the mammalian target of rapamycin complex 1 (mTORC1) pathway, which is crucial for cell growth and proliferation.
Performance Comparison: this compound vs. Existing AMPK Activators
To provide a clear perspective on the standing of this compound, this section compares its performance metrics with other well-known direct and indirect AMPK activators.
Quantitative Performance Data
The following table summarizes the key in vitro efficacy parameters of this compound and other selected AMPK activators. It is important to note that direct comparisons of IC50 values should be made with caution due to variations in the cancer cell lines and experimental conditions used across different studies.
| Compound | Target/Mechanism | EC50 (AMPK Activation) | IC50 (Cancer Cell Line) | Cell Line | Reference |
| This compound | Direct AMPK Activator | 18 nM | 14 nM | MDA-MB-453 (Breast) | |
| >3 µM | SK-BR-3 (Breast) | ||||
| Metformin | Indirect AMPK Activator (Complex I inhibitor) | N/A (Indirect) | 5-30 mM (various) | Various | |
| AICAR | Direct AMPK Activator (AMP mimetic) | N/A (pro-drug) | 0.5-3 mM (various) | LNCaP, PC3 (Prostate) | |
| A-769662 | Direct AMPK Activator | 0.8 µM | Not widely reported for cancer | N/A | |
| GSK621 | Direct AMPK Activator | Not specified | 13-30 µM | AML cell lines | |
| PF-06409577 | Direct AMPK Activator | 7 nM (α1β1γ1) | Not widely reported for cancer | N/A |
In Vivo Efficacy
In a breast cancer xenograft mouse model, oral administration of this compound once daily for 21 days resulted in significant tumor growth inhibition and regression.
| This compound Dose (mg/kg) | Tumor Growth Inhibition (TGI) | Tumor Regression | Reference |
| 1 | 29% | - | |
| 2 | - | 26% | |
| 4 | - | 87% | |
| 8 | - | 96% |
Clinical Trial Insights
A first-in-human, Phase I dose-escalation and expansion study of this compound was conducted in 39 patients with treatment-refractory advanced solid tumors. The study revealed that this compound had limited clinical activity, and dose-limiting toxicities (DLTs), including fatigue, mental status changes, dizziness, and lactic acidosis, prohibited dose escalation. Stable disease was observed in 20.5% of patients. The pharmacokinetics of this compound in humans were characterized by high variability, with rapid absorption and slow elimination leading to accumulation.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.
References
Evaluating the Specificity of ASP4132 for AMPK Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the specificity of ASP4132, a potent activator of AMP-activated protein kinase (AMPK), for its various isoforms. The performance of this compound is compared with other known AMPK activators, supported by available experimental data. This document is intended to assist researchers and drug development professionals in making informed decisions regarding the use of this compound in their studies.
Introduction to this compound and AMPK
This compound is an orally active and potent activator of AMPK with a reported EC50 of 18 nM.[1][2] It functions as an indirect activator by inhibiting mitochondrial complex I, which leads to an increase in the cellular AMP/ATP ratio and subsequent activation of AMPK signaling.[3] Studies have demonstrated that this compound induces robust phosphorylation of the AMPKα1 isoform at Threonine-172 (Thr-172) and its downstream target, acetyl-CoA carboxylase (ACC).[4] The activation of the AMPKα1 isoform by this compound has been linked to its anti-cancer effects in non-small cell lung cancer cells.[4]
AMPK is a crucial cellular energy sensor that exists as a heterotrimeric complex composed of a catalytic α subunit (α1, α2), a scaffolding β subunit (β1, β2), and a regulatory γ subunit (γ1, γ2, γ3). The various combinations of these isoforms lead to distinct AMPK complexes with tissue-specific expression and potentially different physiological roles. Therefore, understanding the isoform specificity of an AMPK activator is critical for predicting its therapeutic effects and potential side effects.
Comparative Analysis of AMPK Activator Specificity
| Activator | Mechanism of Action | Target Isoform(s) | Potency (EC50/IC50) | Reference(s) |
| This compound | Indirect (Mitochondrial Complex I Inhibitor) | Preferentially α1 | 18 nM (EC50) | **** |
| A-769662 | Direct (Allosteric) | Selective for β1-containing complexes | ~300 nM (EC50) | |
| MK-8722 | Direct (Allosteric) | Pan-AMPK activator | ~10-50 nM (EC50) | |
| C-2 (active metabolite of C-13) | Indirect (AMP mimetic) | Selective for α1 isoform | ~1 µM (EC50) | |
| Metformin | Indirect (Mitochondrial Complex I Inhibitor) | Non-selective | mM range |
Experimental Protocols
To determine the isoform specificity of an AMPK activator like this compound, a series of biochemical and cell-based assays are required. Below are detailed methodologies for key experiments.
Isoform-Specific AMPK Kinase Assay (Immunoprecipitation-based)
This assay measures the enzymatic activity of specific AMPK isoforms in the presence of the test compound.
Principle: Specific AMPK isoforms are immunoprecipitated from cell or tissue lysates using isoform-specific antibodies. The activity of the immunoprecipitated kinase is then measured by quantifying the transfer of radioactive phosphate from [γ-³²P]ATP to a synthetic substrate peptide (e.g., SAMS peptide).
Protocol:
-
Cell Lysis:
-
Culture cells to the desired confluency and treat with various concentrations of this compound or other activators for the specified time.
-
Wash cells with ice-cold PBS and lyse in a lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to the AMPK isoform of interest (e.g., anti-AMPKα1 or anti-AMPKα2) overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complex.
-
Pellet the beads by centrifugation and wash several times with lysis buffer followed by a final wash with kinase assay buffer.
-
-
Kinase Assay:
-
Resuspend the beads in kinase assay buffer containing the SAMS peptide and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific activity of the AMPK isoform and compare the activity in the presence of different concentrations of the activator to determine the EC50.
-
Western Blot Analysis of AMPK and ACC Phosphorylation
This method provides a semi-quantitative measure of AMPK activation in cells by detecting the phosphorylation of AMPKα at Thr-172 and its downstream substrate ACC at Ser-79.
Protocol:
-
Sample Preparation:
-
Treat cells with this compound or other compounds as described above.
-
Lyse the cells and determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for phospho-AMPKα (Thr-172), total AMPKα, phospho-ACC (Ser-79), and total ACC overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Densitometry Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Visualizing the AMPK Signaling Pathway and Experimental Workflow
To better understand the context of this compound's action, the following diagrams illustrate the AMPK signaling pathway and the experimental workflow for assessing isoform specificity.
Caption: AMPK Signaling Pathway activated by this compound.
Caption: Workflow for determining AMPK isoform specificity.
Conclusion
This compound is a potent, orally active AMPK activator that has been shown to preferentially activate the AMPKα1 isoform. Its indirect mechanism of action through mitochondrial complex I inhibition distinguishes it from direct allosteric activators. While comprehensive data on its activity across all AMPK isoforms is currently limited, the provided experimental protocols offer a clear path for researchers to conduct such specific evaluations. A thorough understanding of the isoform selectivity of this compound and other AMPK activators is paramount for the development of targeted therapies for metabolic diseases and cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AMPK Activation through Mitochondrial Regulation Results in Increased Substrate Oxidation and Improved Metabolic Parameters in Models of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPK activation by this compound inhibits non-small cell lung cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Gene Expression Changes Induced by ASP4132
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the gene expression changes induced by ASP4132, a novel anti-cancer agent. Due to the limited availability of direct comparative transcriptomic data for this compound, this guide leverages available information on compounds with similar mechanisms of action to provide a comprehensive overview for researchers. This compound is known to function as both a potent activator of AMP-activated protein kinase (AMPK) and an inhibitor of mitochondrial complex I.[1][2] Therefore, this guide will compare the anticipated gene expression effects of this compound with other agents in these two classes.
Mechanism of Action: A Dual Approach to Targeting Cancer Metabolism
This compound exhibits a dual mechanism of action that strikes at the heart of cancer cell metabolism and signaling.
-
AMPK Activation: this compound is a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] Activation of AMPK in cancer cells can lead to the inhibition of anabolic pathways necessary for growth and proliferation, such as protein and fatty acid synthesis, and the activation of catabolic pathways to restore energy balance.
-
Mitochondrial Complex I Inhibition: this compound also functions as an inhibitor of mitochondrial complex I, the first and largest enzyme of the electron transport chain.[2] Inhibition of complex I disrupts oxidative phosphorylation, leading to decreased ATP production and an increase in the AMP:ATP ratio, which in turn activates AMPK. This disruption of mitochondrial respiration can be particularly detrimental to cancer cells that are highly reliant on this pathway for energy.
Comparative Gene Expression Analysis
While direct RNA-sequencing or microarray data for this compound is not publicly available, we can infer its potential impact on gene expression by examining the effects of other well-characterized AMPK activators and mitochondrial complex I inhibitors.
Comparison with an AMPK Activator: Metformin
Metformin is a widely used anti-diabetic drug that also activates AMPK and has demonstrated anti-cancer properties.[3] Studies on metformin's effects on gene expression in cancer cells provide a valuable proxy for understanding the potential transcriptomic consequences of this compound's AMPK-activating function.
Table 1: Summary of Metformin-Induced Gene Expression Changes in Breast Cancer Cells
| Gene Category | Direction of Change | Key Genes Affected | Potential Functional Consequence | Reference |
| Cell Cycle & Mitosis | Downregulation | Kinesins, Tubulins, Histones, Auroras, Polo-like kinases | Inhibition of cell division and proliferation | |
| Metabolism & Oxidative Stress | Upregulation | CYP1A1, DDIT3, GDF-15 | Induction of metabolic stress and growth arrest | |
| Metabolism & Oxidative Stress | Downregulation | PTGS1 | Reduction of inflammation | |
| Protein Synthesis | Downregulation | Ribosomal proteins | Inhibition of protein translation and cell growth | |
| Chemokine Expression | Downregulation | CXCL10, CXCL11, CCL2 | Modulation of the tumor microenvironment |
Comparison with Mitochondrial Complex I Inhibitors
Inhibitors of mitochondrial complex I, such as rotenone and phenformin, induce significant metabolic stress and can trigger distinct gene expression changes. While comprehensive comparative datasets are scarce, existing research highlights key pathway alterations.
Table 2: Anticipated Gene Expression Changes Based on Mitochondrial Complex I Inhibition
| Gene Category | Direction of Change | Potential Key Pathways Affected | Potential Functional Consequence | Reference |
| Glycolysis | Upregulation | Glycolytic enzyme genes (e.g., HK2, PFKFB3) | Compensatory shift to glycolytic metabolism | |
| Oxidative Stress Response | Upregulation | NRF2 target genes (e.g., HMOX1, NQO1) | Cellular defense against reactive oxygen species (ROS) | |
| Fatty Acid Metabolism | Upregulation | Genes involved in fatty acid synthesis and oxidation | "Futile" cycling to regenerate FADH2 | |
| Apoptosis | Upregulation | Pro-apoptotic genes (e.g., BAX, PUMA) | Induction of programmed cell death | |
| AKT Signaling | Upregulation | Components of the AKT pathway | Promotion of cell survival (in some contexts) |
Experimental Protocols
The following provides a detailed methodology for a comparative gene expression analysis of this compound, which can be adapted by researchers to generate direct comparative data.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines based on the research question (e.g., non-small cell lung cancer or breast cancer cell lines).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment:
-
Seed cells at a density that allows for logarithmic growth during the treatment period.
-
Treat cells with a range of concentrations of this compound and comparator compounds (e.g., metformin, rotenone, or phenformin). Include a vehicle-treated control group.
-
Determine the optimal treatment duration and concentration based on preliminary cell viability assays (e.g., MTT or CellTiter-Glo). A common time point for transcriptomic analysis is 24 to 48 hours post-treatment.
-
RNA Extraction and Quality Control
-
RNA Isolation: Isolate total RNA from treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Quality Control: Assess the quantity and quality of the isolated RNA.
-
Quantify RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >8 is generally recommended for RNA sequencing.
-
RNA Sequencing (RNA-Seq)
-
Library Preparation: Prepare sequencing libraries from the high-quality RNA samples using a suitable library preparation kit (e.g., TruSeq RNA Sample Preparation Kit, Illumina). This typically involves poly(A) selection for mRNA enrichment, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing: Perform high-throughput sequencing on a platform such as the Illumina HiSeq or NovaSeq. Paired-end sequencing with a read length of at least 100 bp is recommended for comprehensive transcriptomic analysis.
Data Analysis
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the high-quality reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as STAR or HISAT2.
-
Gene Expression Quantification: Quantify gene expression levels from the aligned reads using tools like HTSeq or featureCounts to generate a count matrix.
-
Differential Gene Expression Analysis: Identify differentially expressed genes (DEGs) between the different treatment groups and the control group using statistical packages such as DESeq2 or edgeR in R. Set appropriate thresholds for significance (e.g., adjusted p-value < 0.05 and log2 fold change > 1 or < -1).
-
Pathway and Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the lists of DEGs using tools such as DAVID, Enrichr, or GSEA to identify the biological processes and signaling pathways affected by the treatments.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its analysis.
Caption: AMPK Signaling Pathway Activated by this compound.
Caption: Mitochondrial Complex I Inhibition Pathway.
Caption: Experimental Workflow for Comparative Transcriptomics.
References
- 1. researchgate.net [researchgate.net]
- 2. Mitochondrial Complex I Inhibitors and Forced Oxidative Phosphorylation Synergize in Inducing Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of metformin on transcriptomic and metabolomic profiles in breast cancer survivors enrolled in the randomized placebo-controlled MetBreCS trial - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of ASP4132: A Guide to Safe and Compliant Laboratory Practices
For researchers, scientists, and drug development professionals utilizing ASP4132, a potent and orally active activator of AMP-activated protein kinase (AMPK) with anti-cancer properties, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. [1][2] While specific disposal protocols for this compound are not publicly available, this guide provides essential safety and logistical information based on established procedures for handling and disposing of antineoplastic and hazardous research compounds.
Given its classification as an antineoplastic agent, all waste materials generated during the handling of this compound must be treated as hazardous.[3][4] This includes the pure compound, solutions, contaminated labware, and personal protective equipment (PPE). Adherence to institutional and local regulations for hazardous waste disposal is mandatory.
Storage and Handling
Proper storage is the first step in a safe handling lifecycle. This compound should be stored under the conditions specified by the supplier to maintain its stability and integrity.
| Parameter | Condition | Source |
| Storage Temperature | 4°C (Powder, in a sealed container, away from moisture) | [1] |
| Shipping Temperature | Room Temperature |
Disposal of this compound Waste: A Step-by-Step Protocol
The following procedures are based on general guidelines for the disposal of cytotoxic and antineoplastic agents.
1. Waste Segregation: From the point of generation, all waste contaminated with this compound must be segregated from non-hazardous waste streams. Do not mix hazardous waste with general lab trash or biohazardous waste unless the latter is also contaminated with the compound.
2. Waste Streams and Containers:
-
Solid Waste: This includes unused or expired this compound powder, contaminated gloves, absorbent pads, and other disposable items.
-
Container: Use a designated hazardous waste container, often a yellow or black bin specifically marked for chemotherapeutic or cytotoxic waste. These containers should be puncture-proof and have a secure lid.
-
-
Liquid Waste: This encompasses stock solutions, experimental solutions containing this compound, and any rinseate from cleaning contaminated glassware.
-
Container: Collect liquid waste in a compatible, leak-proof container with a tight-fitting lid. The container must be clearly labeled as hazardous waste, indicating the contents. Halogenated and non-halogenated solvent wastes should be collected separately if applicable. Do not dispose of liquid chemotherapeutic wastes down the drain.
-
-
Sharps Waste: Needles, syringes, and other sharps contaminated with this compound require special handling.
-
Container: Dispose of these items in a designated chemotherapy sharps container. If a syringe still contains any volume of the drug, it should be disposed of as bulk hazardous chemical waste, not in a standard sharps container.
-
3. Labeling and Storage of Waste: All hazardous waste containers must be labeled with a hazardous waste tag as soon as waste is added. The label should clearly identify the contents, including "this compound" and any other chemical constituents, and the potential hazards (e.g., "Cytotoxic"). Store sealed waste containers in a designated satellite accumulation area (SAA) within the laboratory, away from general traffic.
4. Requesting Waste Pickup: Once a waste container is full or no longer in use, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) department or a contracted hazardous waste hauler.
Decontamination of Surfaces and Glassware
For spills or routine cleaning of work surfaces, use a detergent solution followed by clean water. All cleaning materials must be disposed of as solid hazardous waste. Reusable glassware should be decontaminated. One method involves rinsing with a suitable solvent to inactivate the compound, collecting the rinseate as hazardous liquid waste.
While there is no single accepted method for the chemical deactivation of all antineoplastic agents, some may be degraded using specific chemical treatments. However, without a validated protocol for this compound, this should not be attempted.
Workflow for this compound Waste Management
References
- 1. This compound - Immunomart [immunomart.com]
- 2. AMPK activation by this compound inhibits non-small cell lung cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-human evaluation of the novel mitochondrial complex I inhibitor this compound for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. safety.pitt.edu [safety.pitt.edu]
Personal protective equipment for handling ASP4132
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate access to essential safety protocols, operational guidance, and disposal plans for handling the compound ASP4132. Our goal is to be your preferred resource for laboratory safety and chemical handling, ensuring you can work safely and effectively.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, adherence to standard laboratory safety protocols is essential. While one Safety Data Sheet (SDS) classifies this compound as not a hazardous substance or mixture, it is prudent to handle it with care, as with all research chemicals.[1] The following table summarizes the recommended personal protective equipment.
| Operation | Required PPE | Engineering Controls |
| Weighing and Aliquoting Powder | - Double Nitrile Gloves- Lab Coat- Safety Glasses with Side Shields or Goggles | - Chemical Fume Hood or Ventilated Balance Enclosure |
| Reconstitution and Dilution | - Double Nitrile Gloves- Lab Coat- Safety Glasses with Side Shields or Goggles | - Chemical Fume Hood or Biological Safety Cabinet |
| Cell Culture and In Vitro Assays | - Nitrile Gloves- Lab Coat- Safety Glasses | - Laminar Flow Hood / Biological Safety Cabinet |
| In Vivo Administration | - Double Nitrile Gloves- Lab Coat- Safety Glasses with Side Shields or Goggles | - Ventilated Cage Changing Station (if applicable) |
| Waste Disposal | - Double Nitrile Gloves- Lab Coat- Safety Glasses with Side Shields or Goggles | - Chemical Fume Hood |
General Handling Precautions:
-
Avoid inhalation of dust or aerosols.[1]
-
Prevent contact with skin and eyes.[1]
-
Use in a well-ventilated area.[1]
-
Wash hands thoroughly after handling.
Emergency Procedures
In the event of exposure, follow these first-aid measures:
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing and rinse skin thoroughly with large amounts of water. Seek medical attention if irritation develops. |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention. |
Mechanism of Action: this compound Signaling Pathway
This compound is an orally active and potent activator of AMP-activated protein kinase (AMPK). Activation of AMPK by this compound initiates a signaling cascade that inhibits cancer cell growth through multiple downstream effects. These include the inhibition of the mTORC1 signaling pathway, degradation of receptor tyrosine kinases such as PDGFRα and EGFR, inhibition of the Akt signaling pathway, and induction of autophagy.
Experimental Protocol: In Vitro Cell Viability Assay
The following is a representative protocol for assessing the effect of this compound on the viability of non-small cell lung cancer (NSCLC) cells.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
NSCLC cell line (e.g., A549)
-
96-well cell culture plates
-
Cell counting solution (e.g., Trypan Blue)
-
Cell viability assay reagent (e.g., CCK-8)
-
Multichannel pipette
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
This compound Stock Solution Preparation:
-
Dissolve this compound powder in DMSO to prepare a 100 mM stock solution.
-
Store the stock solution at -20°C or -80°C.
-
-
Cell Seeding:
-
Trypsinize and count NSCLC cells.
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.3, 1, 3 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 48 hours).
-
-
Cell Viability Assessment (CCK-8 Assay):
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the vehicle-treated control cells.
-
Disposal Plan
Dispose of this compound and all contaminated materials in accordance with federal, state, and local regulations for chemical waste.
-
Unused Compound: Dispose of as hazardous chemical waste. Do not discard down the drain.
-
Contaminated Labware (pipette tips, tubes, plates): Collect in a designated, labeled hazardous waste container.
-
Contaminated PPE (gloves, lab coats): Place in a sealed bag and dispose of as hazardous waste.
-
Liquid Waste (cell culture media containing this compound): Collect in a labeled, sealed waste container.
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
